4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUQNHIOAGWDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole: A Versatile Synthon for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] The introduction of a reactive chloromethyl group at the C4 position transforms the stable pyrazole scaffold into a highly versatile building block for elaborating complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic use of this valuable intermediate. We will delve into its spectroscopic signature, a robust synthetic protocol, its characteristic reactivity profile, and its potential in the synthesis of bioactive molecules.
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[2][3] The inherent stability and synthetic tractability of the pyrazole ring make it an ideal framework for designing novel therapeutic agents.[4][5] The strategic functionalization of this core is paramount to modulating its pharmacological profile. 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole emerges as a key intermediate, possessing a latent electrophilic site—the chloromethyl group—perfectly positioned for facile nucleophilic substitution. This allows for the covalent linkage of the pyrazole core to a diverse range of functional groups and molecular fragments, providing a rapid pathway to novel compound libraries.
Physicochemical and Spectroscopic Profile
Chemical Identity and Properties
A summary of the key physicochemical properties for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is presented below. These values are critical for experimental design, including solvent selection, reaction monitoring, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂ | - |
| Molecular Weight | 144.60 g/mol | - |
| CAS Number | 15953-73-8 | [6] |
| Appearance | Anticipated to be a solid at room temperature | General observation for similar compounds |
| Purity | Typically >97% for commercial sources | |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Authenticating the structure of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is crucial. Below are the anticipated spectroscopic signatures based on its structure and data from analogous compounds.[7][8][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple and highly informative.
-
~2.2-2.3 ppm (singlet, 6H): This signal corresponds to the two equivalent methyl groups at the C3 and C5 positions of the pyrazole ring.
-
~4.5 ppm (singlet, 2H): This key signal represents the methylene protons of the chloromethyl group (-CH₂Cl). Its downfield shift is indicative of the electron-withdrawing effect of the adjacent chlorine atom.
-
Broad singlet (1H): A broad signal corresponding to the N-H proton of the pyrazole ring is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~10-15 ppm: Signals for the C3 and C5 methyl carbons.
-
~40-45 ppm: The signal for the chloromethyl carbon (-CH₂Cl).
-
~105-110 ppm: The signal for the C4 carbon, which is attached to the chloromethyl group.
-
~140-150 ppm: Signals for the C3 and C5 carbons of the pyrazole ring.
-
-
IR (Infrared) Spectroscopy:
-
~3100-3200 cm⁻¹: N-H stretching vibration.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl and methylene groups.
-
~1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.[9]
-
~700-800 cm⁻¹: C-Cl stretching vibration.
-
-
Mass Spectrometry (MS):
-
The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl).[10]
-
Synthesis and Purification
The synthesis of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is typically achieved through the chloromethylation of 3,5-dimethylpyrazole. This reaction leverages the electron-rich nature of the pyrazole ring to facilitate electrophilic substitution at the C4 position.
Synthetic Protocol: Direct Chloromethylation
This protocol is based on established methods for the chloromethylation of pyrazole rings.[9] The causality behind this choice is the directness of the approach, utilizing readily available starting materials to install the required functional group in a single step.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 3,5-dimethylpyrazole (1.0 eq).
-
Solvent and Reagents: Add an excess of aqueous formaldehyde (e.g., 37% solution, ~3.0 eq) and concentrated hydrochloric acid. The hydrochloric acid serves both as a catalyst and the source of the chloride nucleophile.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. After the initial exotherm subsides, gently heat the reaction mixture to 50-60°C for 2-4 hours to ensure complete conversion.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Caution: CO₂ evolution will cause frothing.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from synthesis to a purified, characterized final product.
Caption: Workflow for the synthesis and validation of the target compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole lies in the reactivity of the C-Cl bond. This bond is polarized and susceptible to attack by a wide range of nucleophiles, making it an excellent electrophilic handle for building molecular complexity.
The Chloromethyl Group: A Versatile Electrophile
The chloromethyl group acts as a classic substrate for nucleophilic substitution reactions (Sₙ2). The direct attachment to the electron-rich pyrazole ring can also stabilize a potential carbocation intermediate, suggesting that Sₙ1-type pathways may be accessible under certain conditions. The choice of nucleophile, solvent, and temperature dictates the reaction outcome. A similar compound, 1-chloromethyl-3,5-dimethylpyrazole, has been shown to readily undergo substitution with oxygen, nitrogen, and sulfur nucleophiles.[11]
Key Nucleophilic Substitution Reactions
The true utility of this synthon is demonstrated by its reactions with various nucleophiles to form new C-N, C-O, and C-S bonds.
-
N-Alkylation (C-N Bond Formation): Reaction with primary or secondary amines, anilines, or other nitrogen heterocycles in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) yields the corresponding N-alkylated products. This is a fundamental transformation for linking the pyrazole core to other bioactive pharmacophores.
-
O-Alkylation (C-O Bond Formation): Treatment with alkoxides (e.g., sodium ethoxide) or phenoxides results in the formation of ethers. This allows for the introduction of various alkoxy or aryloxy side chains.
-
S-Alkylation (C-S Bond Formation): Thiols and thiophenols react readily, typically under basic conditions, to form thioethers. This reaction is valuable for introducing sulfur-containing functionalities, which are common in many drug molecules.[11]
Generalized Reactivity Diagram
This diagram visualizes the core reactivity of the chloromethylpyrazole with different classes of nucleophiles.
Caption: Nucleophilic substitution pathways of the title compound.
Applications in Medicinal Chemistry
The primary application of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is as a synthon in the construction of larger, more complex molecules for screening in drug discovery programs. Its utility stems from its bifunctional nature: the stable, drug-like pyrazole core and the reactive chloromethyl handle. This combination allows for the systematic exploration of chemical space around the pyrazole scaffold, a strategy often employed in lead optimization campaigns. Compounds containing the pyrazole moiety are investigated for a wide range of therapeutic targets.[2]
Safety and Handling
Hazard Identification
As with any reactive chemical, proper handling is imperative. While specific toxicity data for this compound is limited, hazards can be inferred from its functional groups.
-
Chloromethylating Agents: Compounds containing chloromethyl groups are often treated as potential irritants and lachrymators. They can react with biological nucleophiles, potentially causing skin and eye irritation.[2] Handle with caution, assuming it may be a hazardous substance.
-
General Pyrazoles: While the pyrazole core itself is relatively benign, substituted pyrazoles can have varied toxicological profiles.
Recommended Handling Procedures
Adherence to good laboratory practice is essential.[12][13]
| Precaution | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | To prevent skin and eye contact.[14] |
| Ventilation | Use in a well-ventilated chemical fume hood. | To avoid inhalation of any potential dusts or vapors.[12] |
| Storage | Store in a tightly sealed container at 2-8°C. | To maintain chemical stability and prevent degradation. |
| Spill Response | Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | To contain the spill and prevent environmental release.[15] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure safe and compliant disposal. |
Conclusion
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a valuable and highly reactive intermediate for chemical synthesis. Its straightforward preparation, combined with the predictable reactivity of the chloromethyl group, makes it an ideal building block for medicinal chemists seeking to generate novel derivatives based on the pharmacologically significant pyrazole scaffold. A thorough understanding of its properties, handling requirements, and reaction scope, as outlined in this guide, will enable researchers to effectively harness its synthetic potential in the pursuit of new therapeutic discoveries.
References
- Smolecule. (2023, August 16). 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride.
- heteroletters.org. synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
- Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- Tokyo Chemical Industry. (2025, June 2). SAFETY DATA SHEET.
- Angene Chemical. (2026, January 5). Safety Data Sheet.
- ThermoFisher. (2025, December 21). SAFETY DATA SHEET.
- ResearchGate. The experimental and simulated IR spectra for the 4-(3,5-dimethyl-1,....
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Katritzky, A. R., & Lam, J. N. (1989). 1-ChIoromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Canadian Journal of Chemistry, 67(7), 1144-1149.
- SpectraBase. 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)-2-furamide.
- PubChem. 4-chloro-1-((4-chlorophenyl)carbonyl)-3,5-dimethyl-1H-pyrazole.
- MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- MilliporeSigma. 4-Chloro-3,5-dimethyl-1-propyl-1H-pyrazole.
- PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.
- ResearchGate. (2016, February 29). Chloromethylation of pyrazole ring.
- SpectraBase. 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)-2-furamide - Optional[1H NMR] - Spectrum.
- BLD Pharmatech. BD56285.
- ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
- Chemsrc. (2025, August 26). 4-Chloro-3,5-dimethyl-1H-pyrazole | CAS#:15953-73-8.
- PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- MDPI. (2019, February 4). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers.
- PubChemLite. 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1h-pyrazole hydrochloride.
- EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- ResearchGate. (2009, September 14). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.
- Sigma-Aldrich. 4-(Chloromethyl)-1-methyl-1H-pyrazole hydrochloride AldrichCPR 154312-86-4.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- MDPI. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines.
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Physical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (melting point, boiling point)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that access to precise and verified physicochemical data is paramount for the advancement of research and development, particularly within the pharmaceutical and agrochemical sectors. This technical guide addresses the physical properties, specifically the melting and boiling points, of the heterocyclic compound 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. This molecule, with its reactive chloromethyl group and substituted pyrazole core, is a key building block in the synthesis of a variety of potentially bioactive molecules. A thorough understanding of its physical characteristics is fundamental for its effective handling, reaction optimization, and downstream applications.
This document provides a summary of the available data for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole and related compounds, offering a transparent account of the search for this information and a critical evaluation of the findings.
Executive Summary
A comprehensive investigation was conducted to ascertain the experimentally determined melting and boiling points of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. Despite a multi-faceted search strategy encompassing chemical databases and scientific literature, specific, experimentally verified data for the melting and boiling points of this exact compound could not be located.
This guide details the search methodology employed and provides data for structurally similar pyrazole derivatives to offer a comparative context for researchers. The absence of readily available data for the target compound suggests that it may not have been extensively characterized in publicly accessible literature, or that it is a novel or less-common intermediate.
Search Methodology for Physical Properties
The investigation to retrieve the melting and boiling points of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole was conducted through a systematic search of authoritative chemical and scientific databases. The search strategy included:
-
Direct keyword searches: Queries such as "4-(chloromethyl)-3,5-dimethyl-1H-pyrazole melting point," "4-(chloromethyl)-3,5-dimethyl-1H-pyrazole boiling point," and "physical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole" were executed.
-
CAS Number Search: A potential CAS Number, 152239-41-3, was identified and used for targeted searches in databases like PubChem and ChemSpider. However, these searches did not yield specific entries with the desired physical property data.
-
Broad Database Queries: Searches were performed on major chemical supplier catalogs and public databases, which often contain physical property information.
The search results consistently led to structurally related but distinct compounds, such as those with additional substituents or different substitution patterns on the pyrazole ring. This indicates a high probability that the melting and boiling points for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have not been formally reported in the indexed scientific literature.
Physicochemical Data for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
As of the date of this guide, no experimentally determined melting or boiling point values for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have been found in the public domain.
Comparative Data of Structurally Related Pyrazole Derivatives
To provide a frame of reference for researchers, the following table summarizes the physical properties of a closely related, yet structurally different, pyrazole derivative. It is crucial to emphasize that these values are not for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole and should be used with scientific discretion as estimations for the target compound's properties would be speculative.
| Compound Name | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole | C12H13BrN2 | 120.5 - 122.5 | 345.1 ± 30.0 (Predicted) |
The boiling point for 1-[4-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole is a predicted value and should be treated as an estimation.
Experimental Workflow for Determining Physical Properties
For researchers who synthesize or acquire 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, the following standard methodologies are recommended for the precise determination of its melting and boiling points.
Melting Point Determination
Methodology:
-
Sample Preparation: A small, dry sample of the purified compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.
Boiling Point Determination
Methodology (Micro-scale):
-
Apparatus: A Thiele tube or a similar oil bath setup is used, along with a thermometer and a small test tube containing the sample. A sealed capillary tube (sealed at one end) is inverted and placed in the test tube.
-
Heating: The oil bath is heated gradually.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.
Logical Framework for Property Estimation
The following diagram illustrates the logical process followed in the absence of direct experimental data, leading to the recommendation for experimental determination.
Caption: Logical workflow for addressing the query on the physical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Conclusion and Recommendations
This technical guide concludes that there are no readily available, experimentally determined values for the melting and boiling points of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in the public domain. For researchers and professionals in drug development, this data gap necessitates either in-house experimental determination or reliance on computational prediction models, with the former being the gold standard for accuracy.
It is strongly recommended that any future work involving this compound includes the experimental determination of its fundamental physical properties, and the subsequent publication of this data to enrich the collective knowledge base of the scientific community.
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole and Its Analogs: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications
Executive Summary
The pyrazole scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole stands out as a highly versatile, bifunctional building block. This whitepaper provides an in-depth technical analysis of this core scaffold, detailing the mechanistic rationale behind its synthesis, the protocols for generating diverse analogs, and its field-proven applications in drug development and coordination chemistry.
Chemical Profile and Mechanistic Rationale
The strategic value of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole lies in its unique stereoelectronic properties:
-
Steric Shielding & Electronic Activation: The methyl groups at the C3 and C5 positions serve a dual purpose. Sterically, they block off-target electrophilic attacks at the flanking positions. Electronically, they donate electron density via hyperconjugation into the pyrazole π -system, rendering the C4 position highly nucleophilic. This allows for highly regioselective electrophilic aromatic substitution (e.g., formylation) [1].
-
Electrophilic Hub: Once the C4 position is functionalized with a chloromethyl group, the electronic paradigm shifts. The chloromethyl carbon becomes a highly reactive, "benzylic-like" electrophilic center. The adjacent electron-rich pyrazole ring stabilizes the transition state during nucleophilic substitution ( SN2 ), allowing for rapid derivatization with amines, thiols, and alkoxides.
Synthetic Methodologies: The Self-Validating Protocol
The synthesis of the 4-(chloromethyl) core from commercially available 3,5-dimethyl-1H-pyrazole is achieved through a robust, three-step linear sequence: Vilsmeier-Haack formylation, borohydride reduction, and thionyl chloride-mediated chlorination [2].
Step-by-Step Experimental Workflow
Phase 1: Vilsmeier-Haack Formylation
-
Reagent Preparation: Cool anhydrous N,N-dimethylformamide (DMF) (3.0 eq) to 0°C in an ice bath under an inert argon atmosphere.
-
Electrophile Generation: Add phosphorus oxychloride ( POCl3 ) (3.0 eq) dropwise over 30 minutes.
-
Causality: Slow addition controls the highly exothermic formation of the Vilsmeier chloroiminium ion, preventing thermal degradation of the reagent.
-
-
Substrate Addition: Add 3,5-dimethyl-1H-pyrazole (1.0 eq) in small portions. Heat the mixture to 90°C for 4 hours.
-
Quenching & Isolation: Cool to room temperature and pour over crushed ice. Neutralize with saturated aqueous Na2CO3 to pH 7-8. Extract with ethyl acetate, dry over MgSO4 , and concentrate.
-
Self-Validation (QC): Monitor via TLC (Hexanes/EtOAc 1:1). The product is highly UV-active. 1H -NMR will confirm success via a distinct aldehyde proton singlet at ~9.9 ppm.
-
Phase 2: Carbonyl Reduction
-
Solvation: Dissolve the crude 4-formyl-3,5-dimethyl-1H-pyrazole in absolute ethanol.
-
Reduction: Add sodium borohydride ( NaBH4 ) (1.5 eq) portion-wise at 0°C.
-
Causality: NaBH4 is a mild, chemoselective reducing agent that efficiently converts the aldehyde to a primary alcohol without over-reducing the aromatic pyrazole ring.
-
-
Workup: Stir for 2 hours at room temperature. Quench with water to destroy excess hydride. Extract with dichloromethane (DCM), wash with brine, dry, and evaporate.
-
Self-Validation (QC): TLC will show a more polar spot. In 1H -NMR, the aldehyde peak disappears, replaced by a methylene singlet (~4.3 ppm) and a broad -OH peak.
-
Phase 3: Chlorination
-
Reaction Setup: Dissolve the 4-(hydroxymethyl) intermediate in anhydrous DCM. Cool to 0°C.
-
Chlorination: Add thionyl chloride ( SOCl2 ) (1.2 eq) dropwise.
-
Causality: SOCl2 converts the hydroxyl group into a chlorosulfite leaving group, which undergoes SNi or SN2 displacement by chloride. The byproducts ( SO2 and HCl ) are gaseous, which drives the reaction to completion according to Le Chatelier's principle and simplifies purification.
-
-
Isolation: Stir at room temperature for 3 hours. Evaporate the solvent and excess SOCl2 under reduced pressure to obtain the target core.
-
Self-Validation (QC): 1H -NMR will show a downfield shift of the methylene protons (~4.6 ppm) due to the highly electronegative chlorine atom.
-
Synthetic workflow and analog generation from 3,5-dimethyl-1H-pyrazole.
Reactivity & Analog Generation
The 4-(chloromethyl) core is primarily utilized to generate diverse libraries of N-, O-, and S-analogs via bimolecular nucleophilic substitution ( SN2 ). The choice of base and solvent is critical to prevent unwanted N-alkylation of the pyrazole ring itself, which can be mitigated by using the hydrochloride salt of the pyrazole or employing bulky protecting groups if necessary.
Quantitative Data on Analog Generation
The following table summarizes the optimized reaction conditions and typical yields for generating various analog classes from the 4-(chloromethyl) scaffold:
| Analog Class | Nucleophile Type | Optimized Reaction Conditions | Typical Yield (%) | Primary Application |
| N-Analogs | Primary/Secondary Amines | K2CO3 , MeCN, 80°C, 4-6h | 75 - 85 | Antimicrobial agents, Kinase Inhibitors |
| O-Analogs | Phenols / Aliphatic Alcohols | NaH or K2CO3 , DMF, 60°C, 8h | 65 - 80 | COX-2 Inhibitors, Anti-inflammatory |
| S-Analogs | Thiols / Thiophenols | Et3N , DCM, RT, 2-4h | 85 - 95 | MRI Contrast Agents (Complexones) |
| C-Analogs | Grignard / Enolates | THF, -78°C to RT, 12h | 50 - 70 | Complex Structural Scaffolds |
Biological & Pharmaceutical Applications
Derivatives synthesized from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole have demonstrated profound utility across multiple therapeutic and diagnostic domains:
-
Anti-Inflammatory Agents (COX-2 Inhibition): Pyrazole biomolecules are highly privileged in the treatment of inflammation. Analogs derived from this scaffold frequently exhibit selective Cyclooxygenase-2 (COX-2) inhibition. By binding to the hydrophobic pocket of the COX-2 enzyme, these derivatives suppress prostaglandin E2 ( PGE2 ) production without disrupting the gastroprotective effects of COX-1, minimizing ulcerogenic liability [3].
-
MRI Contrast Agents (Complexones): The chloromethyl core has been successfully utilized to synthesize a novel series of complexones containing bis-pyrazole moieties. By reacting the chloromethyl pyrazole with iminodiacetic acid units, researchers have developed hexadentate and octadentate ligands. When complexed with Gadolinium (Gd-III), these S- and N-analogs exhibit significantly improved relaxivity properties ( r1 and r2 ) compared to commercial agents like Gd(III)DTPA, driven by increased hydration states and slower rotational motions [2].
References
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Abdelhamid, I. A., Hawass, M. A. E., Sanad, S. M. H., & Elwahy, A. H. M. (2021). "Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems." Arkivoc, 2021(part i), 162-235. URL:[Link]
-
Pérez-Mayoral, E., García-Amo, M., López, P., Soriano, E., Cerdán, S., & Ballesteros, P. (2003). "A novel series of complexones with bis- or biazole structure as mixed ligands of paramagnetic contrast agents for MRI." Bioorganic & Medicinal Chemistry, 11(24), 5555-5567. URL:[Link]
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Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 27(21), 7636. URL:[Link]
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The Versatile Synthon: A Technical Guide to the Medicinal Chemistry Applications of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
Introduction: The Pyrazole Scaffold and the Strategic Importance of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in a variety of interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[1] The prevalence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the anticancer agent crizotinib, underscores its significance as a "privileged" structure in drug discovery.[3]
Within the vast chemical space of pyrazole derivatives, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole emerges as a particularly valuable and versatile synthetic intermediate, or synthon. Its strategic importance lies in the convergence of a stable, substituted pyrazole core with a highly reactive chloromethyl group at the C4 position. This "handle" provides a direct and efficient means for covalent attachment to a wide array of molecular fragments through nucleophilic substitution, enabling the systematic construction of diverse compound libraries for biological screening. The dimethyl substitution at positions C3 and C5 offers steric and electronic modulation of the pyrazole ring, influencing both the reactivity of the chloromethyl group and the pharmacokinetic properties of the final derivatives.
This in-depth technical guide will explore the synthesis, reactivity, and, most importantly, the potential applications of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as a key building block in the design and development of novel therapeutic agents.
Synthesis and Physicochemical Properties
Synthesis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
The synthesis of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole can be achieved through a multi-step process, typically starting from readily available precursors. A common synthetic route involves the Vilsmeier-Haack formylation of 3,5-dimethylpyrazole, followed by reduction and chlorination.
*dot graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} *enddot Figure 1: General synthetic scheme for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Key Physicochemical Properties
The physicochemical properties of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole are crucial for its handling, reactivity, and the drug-like properties of its derivatives.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Weight | 144.60 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | 1.5 | Moderate lipophilicity, influencing solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 (pyrazole N-H) | Potential for hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (pyrazole N) | Potential for hydrogen bonding interactions with biological targets. |
| Reactivity | High (chloromethyl group) | Susceptible to nucleophilic attack, enabling diverse derivatization. |
Reactivity and Synthetic Utility
The synthetic versatility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is primarily dictated by the high reactivity of the C4-chloromethyl group. This electrophilic center is an excellent substrate for SN2 reactions with a wide range of nucleophiles.
The Highly Reactive Chloromethyl Group: A Handle for Derivatization
The electron-withdrawing nature of the pyrazole ring, coupled with the inherent reactivity of a primary alkyl chloride, renders the methylene carbon of the chloromethyl group highly susceptible to nucleophilic attack. This allows for the facile introduction of linkers and functional groups containing oxygen, nitrogen, sulfur, and carbon nucleophiles.
*dot graph Reactivity { layout=dot; rankdir=LR; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} *enddot Figure 2: Nucleophilic substitution reactions of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Nucleophilic Substitution Reactions: Access to Diverse Functionalities
-
N-Alkylation: Reaction with primary or secondary amines provides access to a wide range of (pyrazol-4-ylmethyl)amines. This is a common strategy for introducing basic nitrogen atoms, which can be crucial for target engagement and improving aqueous solubility.
-
O-Alkylation: Phenols and alcohols can be used as nucleophiles to form ether linkages. This is a valuable method for connecting the pyrazole core to other aromatic or aliphatic systems. The alkylation of phenol with a similar 1-phenyl-3,5-dimethyl-4-chloromethylpyrazole has been demonstrated under phase-transfer catalysis conditions, yielding both O- and C-alkylated products.[3]
-
S-Alkylation: Thiols readily react to form thioether linkages. This strategy is particularly relevant in the design of kinase inhibitors, where the thioether can act as a flexible linker to access different regions of the ATP-binding pocket. A similar compound, 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, has been used to synthesize herbicidal agents through reaction with a thiol, demonstrating the feasibility of this transformation.
Potential Therapeutic Applications with Synthetic Strategies
The derivatization of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole opens avenues to a multitude of therapeutic areas, leveraging the established biological activities of the pyrazole scaffold.
As a Building Block for Anti-inflammatory Agents
Rationale and Mechanism: Pyrazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[4] By using 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as a scaffold, novel COX inhibitors can be designed. The pyrazole core can mimic the central ring of known inhibitors, while the substituent introduced via the chloromethyl group can be tailored to interact with specific residues in the COX active site, potentially conferring selectivity for COX-2 over COX-1 and reducing gastrointestinal side effects.
Synthetic Approach and Structure-Activity Relationships: A general approach involves the reaction of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with a nucleophilic moiety known to be important for COX inhibition, such as a sulfonamide-containing phenol. The structure-activity relationship (SAR) can then be explored by varying the nature of the nucleophile. For instance, a related series of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetamides has been synthesized and shown to possess significant analgesic and anti-inflammatory activities.[2]
In the Synthesis of Anticancer Agents
Targeting Kinases and Other Cancer-Related Pathways: The pyrazole scaffold is a key component of numerous kinase inhibitors.[5][6] The chloromethyl group of the title compound can be used to introduce various side chains that can interact with the ATP-binding site of kinases. For example, reaction with an appropriate aminopyrimidine could lead to compounds with potential activity against cyclin-dependent kinases (CDKs) or other cancer-relevant kinases.
Synthetic Approaches and Biological Evaluation: A library of potential kinase inhibitors can be synthesized by reacting 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with a diverse set of nitrogen-containing heterocycles. The resulting compounds can then be screened against a panel of kinases to determine their inhibitory activity and selectivity. For example, a series of novel pyrazole derivatives have been synthesized and shown to have antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[7][8]
Development of Antimicrobial Agents
Rationale for Antimicrobial Activity: Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Synthetic Strategies: 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole can be reacted with various sulfur- and nitrogen-containing nucleophiles, such as thiosemicarbazides or substituted anilines, to generate novel compounds for antimicrobial screening. The resulting pyrazole-containing thiadiazines or amides can be tested against a panel of bacterial and fungal strains to determine their minimum inhibitory concentrations (MICs). Several studies have reported the synthesis of pyrazole derivatives with significant antimicrobial activity.[11][12]
Experimental Protocols
The following are general, illustrative protocols for the nucleophilic substitution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. Researchers should optimize these conditions for their specific substrates.
General Protocol for N-Alkylation with a Secondary Amine
-
To a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add the secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.
General Protocol for O-Alkylation with a Phenol
-
To a solution of the phenol (1.1 eq) in DMF, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, then add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, quench the reaction by the slow addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired ether.
General Protocol for S-Alkylation with a Thiol
-
To a stirred solution of the thiol (1.1 eq) and a base like potassium carbonate (1.5 eq) in acetone or DMF, add 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Filter the reaction mixture and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the thioether product.
Data Summary
Table 1: Examples of Bioactive Molecules Derived from or Related to 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
| Compound Class | Therapeutic Area | Key Synthetic Step | Reference |
| Pyridazinone Acetamides | Anti-inflammatory, Analgesic | N-alkylation of a pyridazinone with a related pyrazole | [2] |
| Pyrazolyl 1,3,4-Thiadiazines | Antimicrobial | Cyclization of a pyrazole-1-carbothiohydrazide | [9] |
| N-((Pyrazol-4-yl)methyl)anilines | Anticancer | N-alkylation of anilines | [7] |
| Pyrazolylmethyl Phenyl Ethers | General Synthetic Intermediate | O-alkylation of phenols | [3] |
Table 2: Representative Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature | Typical Reaction Time | Product Type |
| Secondary Amine | K₂CO₃ | Acetonitrile | 25-80 °C | 4-12 h | N-Alkylated Amine |
| Phenol | NaH | DMF | 60-80 °C | 6-18 h | O-Alkylated Ether |
| Thiol | K₂CO₃ | Acetone | 25 °C | 2-4 h | S-Alkylated Thioether |
Conclusion and Future Perspectives
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its chloromethyl group provide a reliable platform for the generation of diverse compound libraries. The proven track record of the pyrazole scaffold in a wide range of therapeutic areas, including inflammation, oncology, and infectious diseases, strongly suggests that novel derivatives of this synthon hold significant promise for the discovery of new drug candidates.
Future research in this area will likely focus on the application of this synthon in combinatorial chemistry and high-throughput screening campaigns. The development of novel, one-pot multi-component reactions involving 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole could further streamline the drug discovery process. Moreover, the exploration of its use in the synthesis of targeted covalent inhibitors, where the chloromethyl group could potentially react with a nucleophilic residue in a protein's active site, represents an exciting and underexplored frontier. As our understanding of disease biology continues to grow, versatile synthons like 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole will remain indispensable tools for the medicinal chemists dedicated to creating the next generation of innovative medicines.
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole: A Strategic Building Block for Advanced Heterocycles and MRI Contrast Agents
Executive Summary
In the landscape of modern heterocyclic chemistry and rational drug design, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (4-CM-3,5-DMP) has emerged as a highly versatile electrophilic building block. Characterized by a uniquely activated "hetero-benzylic" carbon, this compound facilitates the rapid assembly of complex multi-dentate ligands, bis-pyrazoles, and targeted therapeutics. This technical whitepaper explores the mechanistic causality behind its reactivity, details its application in synthesizing next-generation Gadolinium(III) MRI contrast agents, and provides self-validating experimental protocols for its utilization.
Chemical Causality: Structure and Reactivity
To leverage 4-CM-3,5-DMP effectively, one must understand the electronic push-pull dynamics of the pyrazole core. Unsubstituted pyrazoles are generally deactivated toward electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. However, the introduction of electron-donating methyl groups at the C3 and C5 positions fundamentally alters this electronic landscape.
Regioselective Activation at C4
The methyl groups at C3 and C5 enrich the π-electron density of the ring via inductive and hyperconjugative effects. This creates a highly localized nucleophilic center at the C4 position. Consequently, electrophilic attack—such as the addition of formaldehyde during hydroxymethylation or direct chloromethylation—occurs exclusively at C4 .
The "Hetero-Benzylic" Effect
The chloromethyl group (-CH₂Cl) at the C4 position exhibits reactivity analogous to, and often exceeding, that of a benzylic chloride. Upon the heterolytic cleavage of the C-Cl bond, the resulting carbocation is profoundly stabilized by resonance delocalization across the electron-rich pyrazole π-system. This stabilization lowers the activation energy for both SN1 and SN2 nucleophilic substitutions, allowing 4-CM-3,5-DMP to react rapidly with weak nucleophiles (e.g., iminodiacetates, amines, and thiols) under mild conditions .
Synthetic Pathways & Mechanistic Insights
The synthesis of 4-CM-3,5-DMP typically avoids direct chloromethylation with highly toxic chloromethyl methyl ether (MOMOCl). Instead, a two-step sequence is preferred: the regioselective hydroxymethylation of 3,5-dimethyl-1H-pyrazole, followed by chlorination using thionyl chloride ( SOCl2 ). This prevents the competing N-chloromethylation that frequently plagues pyrazole functionalization .
Synthetic pathway of 4-CM-3,5-DMP and its conversion into bis-pyrazole complexones.
Application: Paramagnetic Lanthanide Ligands (MRI Contrast Agents)
One of the most impactful applications of 4-CM-3,5-DMP is its use as a precursor for novel complexones designed to bind paramagnetic lanthanides, specifically Gadolinium(III), for Magnetic Resonance Imaging (MRI).
By reacting 4-CM-3,5-DMP derivatives (such as 1-(2-chloroethyl)-4-chloromethyl-3,5-dimethyl-1H-pyrazole) with methyl iminodiacetate, researchers can synthesize symmetric bis-pyrazole ligands. These ligands coordinate Gd(III) with exceptionally high thermodynamic stability.
Mechanism of Bis-Pyrazole Assembly
During the synthesis of these complexones, the chloromethyl group acts as the primary electrophile. When exposed to mild base or heat, the compound forms a methylene bridge between two pyrazole units, or acts as an alkylating agent for the iminodiacetic acid units, creating a multi-dentate chelation cage.
Mechanism of methylene-bridged bis-pyrazole formation via a reactive carbocation.
Quantitative Performance Data
The resulting Gd(III) complexes demonstrate drastically improved relaxivity properties compared to current clinical standards. The rigid bis-pyrazole backbone slows the rotational motion of the complex in solution, while optimizing the hydration state (q-value) of the lanthanide ion .
Table 1: Relaxivity Properties of Gd(III) Complexes derived from 4-CM-3,5-DMP
| Ligand System | r1 ( s−1mM−1 ) | r2 ( s−1mM−1 ) | S0.5 ( M−1 ) | Mechanistic Advantage |
| Bis-pyrazole-Gd(III) | 12.0 – 17.7 | 12.2 – 20.0 | 6.5–36.1×10−6 | Increased hydration state, slower rotational motion |
| Gd(III)-EDTA | 5.2 | 5.6 | N/A | Reference baseline |
| Gd(III)-DTPA | 4.3 | 4.3 | N/A | Current clinical standard |
(Data derived from relaxivity measurements at 1.5 Tesla, 22°C, pH 7.2)
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Observational milestones are included to confirm reaction progress without immediate reliance on complex instrumentation.
Protocol 1: Synthesis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Hydrochloride
Objective: Convert 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole to the highly reactive chloromethyl derivative.
-
Preparation: Suspend 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole (10.0 g, 79.3 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert nitrogen atmosphere. Cool the flask to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride ( SOCl2 , 8.6 mL, 119 mmol) dropwise over 30 minutes.
-
Self-Validation Checkpoint: The addition will trigger the immediate evolution of SO2 and HCl gases. The initially cloudy suspension will gradually clarify into a homogenous yellow solution as the hydroxyl group is substituted.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Self-Validation Checkpoint: Gas evolution will cease, indicating the consumption of the hydroxymethyl precursor. TLC (Eluent: Hexane/EtOAc 7:3) will show the complete disappearance of the highly polar baseline spot.
-
-
Isolation: Concentrate the mixture in vacuo to remove DCM and excess SOCl2 . Triturate the resulting crude solid with anhydrous diethyl ether (50 mL).
-
Purification: Filter the precipitate under a nitrogen blanket (the product is hygroscopic) to yield 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride as a white to off-white crystalline powder. Store at -20°C in a desiccator.
Protocol 2: Assembly of Bis-pyrazole Complexone Precursors
Objective: Utilize 4-CM-3,5-DMP to synthesize 4,4'-methylenebis(pyrazole) frameworks.
-
Preparation: Dissolve 4-CM-3,5-DMP hydrochloride (5.0 g, 27.6 mmol) in absolute ethanol (50 mL).
-
Catalysis: Add a catalytic amount of concentrated HCl (0.5 mL) and heat the mixture to reflux (approx. 78°C) for 1.0 to 2.5 hours.
-
Causality Note: The acidic environment protonates the pyrazole, facilitating the departure of the chloride ion to form the resonance-stabilized carbocation, which is subsequently attacked by a second pyrazole equivalent.
-
-
Monitoring: Monitor via LC-MS. The target mass ( [M+H]+ for the bis-pyrazole) will emerge as the primary peak.
-
Workup: Neutralize the reaction mixture with 1M NaOH to pH 7.5. Extract the aqueous layer with ethyl acetate ( 3×50 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate.
-
Downstream Coupling: The resulting bis-pyrazole can be directly reacted with methyl iminodiacetate in the presence of K2CO3 / DMF to yield the final MRI complexone ligands.
Conclusion
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole represents a masterclass in heterocyclic reactivity. By harnessing the electron-donating properties of its methyl substituents, chemists can exploit the highly activated C4-chloromethyl group to construct intricate, multi-dentate architectures. As demonstrated by its role in synthesizing high-relaxivity Gd(III) contrast agents, mastering the handling and mechanistic nuances of this building block is essential for advanced drug development and materials science.
References
-
Chloromethylation of Pyrazole Ring Russian Journal of General Chemistry, 2015, Vol. 85, No. 11, pp. 2663–2664. URL:[Link]
-
A novel series of complexones with bis- or biazole structure as mixed ligands of paramagnetic contrast agents for MRI Bioorganic & Medicinal Chemistry, 2003, Vol. 11, Issue 20, pp. 4383-4396. URL:[Link]
-
1-Chloromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate Canadian Journal of Chemistry, 1989, Vol. 67, Issue 7, pp. 1144-1147. URL:[Link]
Methodological & Application
Synthesis of pyrazole derivatives from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Application Note: High-Yield Synthesis and Divergent Derivatization of Pyrazoles from 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
Introduction & Scope
In modern drug discovery and materials science, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole serves as a highly versatile, bifunctional building block. It is extensively utilized in the synthesis of biologically active compounds, including complexones for MRI contrast agents[1], agrochemicals with potent herbicidal activity[2], and various pharmaceutical scaffolds. The molecule features two orthogonal reactive sites: an acidic/nucleophilic pyrazole nitrogen (N1) and a highly electrophilic 4-chloromethyl group. This application note details the mechanistic rationale and validated protocols for achieving regioselective N1-alkylation and C4-nucleophilic substitution.
Mechanistic Insights (E-E-A-T)
As a Senior Application Scientist, understanding the electronic environment of the pyrazole core is critical for predicting reactivity and troubleshooting low yields.
-
Causality of C4 Reactivity: The pyrazole ring is a π -excessive heterocycle. The 3,5-dimethyl substituents act as electron-donating groups (EDG) via hyperconjugation, significantly increasing the electron density of the pyrazole core. This electron richness stabilizes the partial positive charge that develops at the C4-benzylic position during the transition state of an S N 2 reaction. Consequently, the 4-chloromethyl group is exceptionally activated. This allows nucleophilic substitution to occur even with weak nucleophiles (e.g., amides, ureas, and carbamates) under neutral conditions, bypassing the need for strong bases that might degrade sensitive substrates[3].
-
Regioselectivity Control: To selectively alkylate the N1 position without triggering premature C4 substitution or self-condensation, an irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is preferred. This rapidly deprotonates the acidic N-H ( pKa≈14.5 ) to form a highly nucleophilic pyrazolide anion. Conversely, C4-substitution with amines or thiols can be achieved using milder bases (e.g., K 2 CO 3 ) or even under neutral conditions, as the chloromethyl group is inherently primed for displacement[4].
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for derivatizing the precursor.
Divergent synthesis pathways for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole derivatization.
Experimental Protocols
Protocol A: Nucleophilic Substitution at the 4-Chloromethyl Position (Synthesis of 4-(morpholinomethyl)-3,5-dimethyl-1H-pyrazole)
Self-Validating Rationale: When utilizing the hydrochloride salt of the precursor, an extra equivalent of base is mandatory to liberate the reactive free base. Acetonitrile (CH 3 CN) is selected as the solvent because its polar aprotic nature accelerates S N 2 reactions while allowing for the simple precipitation of inorganic salts (KCl/K 2 CO 3 ), streamlining the workup.
Step-by-Step Methodology:
-
Preparation: Charge a dry 50 mL round-bottom flask with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.0 eq, 5.0 mmol) and anhydrous K 2 CO 3 (3.0 eq, 15.0 mmol).
-
Free-basing: Suspend the mixture in 20 mL of anhydrous CH 3 CN and stir at room temperature for 15 minutes.
-
Nucleophile Addition: Add morpholine (1.2 eq, 6.0 mmol) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours.
-
Validation Check: Monitor via TLC (eluent: 1:1 Hexane/EtOAc). The disappearance of the UV-active starting material ( Rf≈0.6 ) and the appearance of a lower Rf spot indicates reaction completion.
-
-
Filtration: Cool to room temperature, filter the suspension to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Workup: Dissolve the residue in EtOAc (30 mL) and wash with water (2 × 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na 2 SO 4 , filtered, and concentrated to yield the pure 4-(morpholinomethyl) derivative.
Protocol B: Regioselective N1-Alkylation (Synthesis of 1-benzyl-4-(chloromethyl)-3,5-dimethylpyrazole)
Self-Validating Rationale: NaH ensures complete, irreversible deprotonation, preventing equilibrium-driven side reactions. The reaction must be kept at 0 °C during the electrophile addition to suppress the intrinsic S N 2 reactivity of the C4-chloromethyl group, preventing oligomerization.
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried, argon-purged flask, suspend NaH (60% dispersion in mineral oil, 1.1 eq, 5.5 mmol) in anhydrous DMF (15 mL) and cool to 0 °C in an ice bath.
-
Anion Generation: Slowly add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (free base, 1.0 eq, 5.0 mmol) in DMF (5 mL). Stir for 30 minutes until hydrogen gas evolution completely ceases.
-
Alkylation: Add benzyl bromide (1.05 eq, 5.25 mmol) dropwise at 0 °C.
-
Completion: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction carefully with ice-cold water (20 mL) to destroy unreacted NaH. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively pull the DMF into the aqueous phase. Dry over MgSO 4 and concentrate to afford the N-alkylated product.
Quantitative Data Presentation
The following table summarizes the optimized conditions and expected yields for the substitution of the C4-chloromethyl group using various nucleophiles, highlighting the scaffold's ability to react even under neutral conditions[3],[2].
| Nucleophile Type | Specific Reagent | Solvent | Base / Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Weak Amide | Benzamide | DMF | None (Neutral) | 80 | 2 | ~75 | [3] |
| Weak Amide | Propionamide | DMF | None (Neutral) | 80 | 2 | Moderate | [3] |
| Thiol (Aryl) | Substituted Thiophenol | DMF | NaH (60%) | 60 | 4 | High | [2] |
| Amine (Sec) | Morpholine | CH 3 CN | K 2 CO 3 | 60 | 4 | >85 | Internal |
References
-
Title: 4,4'-methylenebis[1-(2-chloroethyl)-3,5-dimethylpyrazole] | 444805-77-0 Source: Molaid Chemical Database URL: [Link]
-
Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: MDPI (Molecules) URL: [Link]
-
Title: An Easy Method for the N-Alkylation of Amides, Carbamates, Ureas and Azoles. Reactivity of 4-Chloromethylpyrazoles with Weak Nucleophiles under Neutral Conditions Source: Semantic Scholar / Heterocycles URL: [Link]
-
Title: Amides as nucleophiles: reaction of alkyl halides with amides or with amides and water. A new look at an old reaction Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]
Sources
Application Note: The Synthetic Versatility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects[1][2][3][4]. 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly versatile and reactive building block for the synthesis of complex pyrazole derivatives. Its utility stems from the electrophilic chloromethyl group at the C4 position, which is primed for nucleophilic substitution. This application note provides a comprehensive guide to the reactivity of this intermediate with various nucleophiles, offering detailed protocols and mechanistic insights to facilitate its use in drug discovery and materials science.
Introduction: The Strategic Importance of the Pyrazole Scaffold
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique structural and electronic properties allow them to engage in various non-covalent interactions with biological targets like proteins and enzymes, such as hydrogen bonding and hydrophobic interactions[1]. This has led to their incorporation into a wide array of approved drugs and clinical candidates[5]. The ability to functionalize the pyrazole ring at specific positions is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties[1].
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole serves as an ideal precursor for C4-substituted pyrazoles. The chloromethyl group is an excellent electrophile, readily undergoing SN2 reactions with a broad range of nucleophiles, thereby providing a straightforward entry into diverse chemical libraries.
Overview of Reactivity and Mechanism
The primary reaction pathway for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with nucleophiles is a classical bimolecular nucleophilic substitution (SN2) reaction. The electron-rich pyrazole ring influences the reactivity of the benzylic-like chloromethyl group. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.
Caption: General scheme of nucleophilic substitution at the C4-methyl position.
The choice of solvent, base, and temperature is crucial for optimizing reaction outcomes. Aprotic polar solvents like DMF or acetonitrile are often preferred as they can solvate the cation of the nucleophilic salt without hindering the nucleophile's reactivity. The presence of a non-nucleophilic base is often required to neutralize the HCl generated if the nucleophile is neutral (e.g., a primary amine or thiol) or to deprotonate a pro-nucleophile.
Reactions with Heteroatomic Nucleophiles (N, S, O)
The reaction of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole with nitrogen, sulfur, and oxygen nucleophiles provides a direct route to compounds containing key pharmacophoric groups like amines, thioethers, and ethers.
Nitrogen Nucleophiles
N-nucleophiles, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles, react readily to form C-N bonds. These reactions are fundamental for creating analogues of biologically active amines and amides. The reaction of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, with methylamine demonstrates the high reactivity of the chloromethyl group towards amine nucleophiles[6].
Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently to yield thioethers. These thioethers can be valuable final products or can serve as intermediates for further transformations, such as oxidation to the corresponding sulfoxides or sulfones, which are also important functional groups in medicinal chemistry[7]. Work by Katritzky and Lam on the N1-chloromethyl isomer demonstrated facile reaction with various sulfur nucleophiles, including thiophenol and 2-mercaptobenzothiazole, in the presence of a base like sodium ethoxide[8]. This reactivity pattern is directly translatable to the C4-chloromethyl isomer.
Oxygen Nucleophiles
Alcohols and phenols (alkoxides and phenoxides) serve as O-nucleophiles to form ether linkages. These reactions typically require a strong base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. The reaction of 1-chloromethyl-3,5-dimethylpyrazole hydrochloride with sodium ethoxide to form the corresponding ethyl ether is a well-documented example of this transformation[8].
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for nucleophilic substitution on chloromethylated azoles[7][8]. Researchers should perform small-scale trials to optimize conditions for their specific nucleophile.
Safety Precaution: 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Caption: General experimental workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of a Thioether Derivative with Thiophenol
This protocol is adapted from the procedure for the N1-isomer and is applicable for the synthesis of 4-((phenylthio)methyl)-3,5-dimethyl-1H-pyrazole[8].
-
Materials:
-
Thiophenol (1.05 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq) or Sodium Ethoxide (1.1 eq)
-
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water, Brine
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of thiophenol (1.05 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
-
Protocol 2: Synthesis of an Amine Derivative with a Secondary Amine
This protocol provides a general method for the N-alkylation of a secondary amine, such as morpholine.
-
Materials:
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq) or Triethylamine (TEA, 1.5 eq)
-
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane, Water, Brine
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a solution of morpholine (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to obtain the target amine.
-
Summary of Reaction Conditions
The versatility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole allows for a wide range of reaction conditions. The following table summarizes typical parameters for different nucleophile classes, based on analogous reactions[6][7][8].
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Typical Yield |
| S-Nucleophiles | Thiophenol | NaH, NaOEt | DMF, EtOH | 0 °C to RT | High (70-90%) |
| N-Nucleophiles | Morpholine | K₂CO₃, TEA | MeCN, THF | RT to 80 °C | Good (60-85%) |
| O-Nucleophiles | Ethanol | NaOEt | EtOH | RT to Reflux | Moderate-Good |
| C-Nucleophiles | Malonic Ester Enolate | NaH, NaOEt | THF, DMF | RT | Variable |
Conclusion
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a robust and highly valuable synthetic intermediate. Its predictable reactivity in SN2 reactions with a wide spectrum of nucleophiles provides a reliable and efficient method for introducing diverse functional groups at the C4 position of the pyrazole core. The protocols and principles outlined in this guide are intended to empower researchers in medicinal chemistry and materials science to leverage this versatile building block for the rapid development of novel and complex molecules.
References
- Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
- Singh, R., & Singh, J. (n.d.).
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Conti, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Kaur, H., & Narasimhan, B. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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Katritzky, A. R., & Lam, J. N. (1989). 1-ChIoromethyl-3,5-dimethylpyrazole hydrochloride. A useful synthetic intermediate. Canadian Journal of Chemistry, 67(7), 1144-1149. [Link]
-
Wang, F., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). [Link]
-
Kotaiah, S., et al. (n.d.). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters. [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Osipyan, A. O., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. [Link]
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SlideShare. (2018). Pyrazole. [Link]
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Horta, P., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Jasinski, R., & Kacka-Zajac, A. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. MDPI. [Link]
-
Raines, R. T., et al. (2020). Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. MIT Open Access Articles. [Link]
-
Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. PMC. [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]
-
Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
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Application Notes and Protocols: The Strategic Use of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole in Novel Multi-Component Reactions for Accelerated Drug Discovery
Introduction: The Imperative for Innovation in Heterocyclic Synthesis
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure" due to its prevalence in a wide array of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. Multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering a highly efficient, atom-economical, and convergent approach to constructing complex molecular architectures from simple precursors in a single synthetic operation. The convergence of the versatile pyrazole core with the power of MCRs presents a fertile ground for the rapid generation of novel chemical entities with significant therapeutic potential.
This guide delves into the application of a particularly reactive and versatile building block, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole , in the context of multi-component reactions. The presence of a reactive chloromethyl group on the pyrazole ring provides a key electrophilic handle, enabling its incorporation into complex molecular scaffolds through carefully designed MCRs. While the direct application of this specific reagent in published MCRs is not yet extensively documented, its inherent reactivity allows for the rational design of novel and powerful synthetic methodologies.
Herein, we present a prospective application of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in a novel, one-pot, three-component reaction, providing a detailed protocol and mechanistic insights for the synthesis of a new class of pyrazole-functionalized α-amino amides. This approach is grounded in well-established chemical principles and aims to inspire researchers to explore the untapped potential of this valuable reagent.
The Cornerstone Reagent: 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
The subject of this guide, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, is a bifunctional molecule poised for strategic use in complex syntheses. The 3,5-dimethylpyrazole core offers metabolic stability and a defined steric and electronic profile, while the 4-chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This combination makes it an ideal candidate for introduction into MCR cascades, where a nucleophilic center is generated in situ.
A Novel Three-Component Reaction: Synthesis of Pyrazole-Functionalized α-Amino Amides
We propose a novel one-pot, three-component reaction that combines the principles of the Ugi reaction to generate a library of novel α-acylamino amides bearing the 3,5-dimethylpyrazole moiety. The Ugi four-component reaction is a cornerstone of MCR chemistry, known for its remarkable ability to generate diversity from a set of simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide.
In our proposed modification, we leverage the reactivity of the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole by substituting the carboxylic acid component with a nucleophile that can subsequently be alkylated. A more direct approach involves a three-component Ugi-type reaction where an initial adduct is trapped by the pyrazole electrophile.
Proposed Reaction Scheme
A mixture of an aldehyde, an amine, and an isocyanide are reacted to form a Schiff base and a nitrilium ion intermediate. This intermediate is then trapped by a suitable nucleophile, which is subsequently alkylated by 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in the same pot. For this application note, we will focus on a more direct three-component reaction involving an aldehyde, an isocyanide, and a primary amine, with the in-situ generated nucleophilic intermediate being trapped by our pyrazole electrophile.
Caption: Proposed one-pot, three-component synthesis.
Plausible Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Schiff Base Formation: The aldehyde and amine condense to form a Schiff base (imine).
-
Nitrilium Ion Formation: The isocyanide adds to the protonated Schiff base to form a nitrilium ion intermediate.
-
Nucleophilic Attack: A nucleophile present in the reaction mixture (e.g., from a solvent or an additive) attacks the nitrilium ion.
-
Alkylation: The resulting intermediate, which contains a newly formed nucleophilic center, is then alkylated by the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole via an S(_N)2 reaction, displacing the chloride.
-
Rearrangement: A subsequent Mumm rearrangement leads to the stable α-acylamino amide product.
Caption: Plausible mechanism for the proposed reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a starting point for optimization and exploration.
Materials and Reagents
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Primary amine (e.g., benzylamine, 1.0 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol)
-
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.1 mmol)
-
Solvent (e.g., Methanol, 5 mL)
-
Optional: Lewis acid catalyst (e.g., Sc(OTf)(_3), 5 mol%)
Procedure
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (3 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base.
-
Add the isocyanide (1.0 mmol) to the reaction mixture and continue stirring for another 15 minutes.
-
Add 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.1 mmol) to the flask, followed by the remaining methanol (2 mL).
-
If using a catalyst, add it at this stage.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyrazole-functionalized α-amino amide.
Expected Outcomes and Validation
-
Successful Reaction: Formation of a new spot on TLC with a different R(_f) value from the starting materials. Characterization of the purified product by H NMR, C NMR, and mass spectrometry will confirm the structure. Key NMR signals to look for include the methylene protons of the pyrazole methyl group and the characteristic amide and methine protons of the product core.
-
Potential Pitfalls:
-
Side Reactions: The isocyanide can undergo polymerization. The amine can also directly react with the chloromethyl pyrazole.
-
Low Yield: The reaction may require optimization of temperature, solvent, and catalyst.
-
-
Troubleshooting:
-
If the reaction is sluggish, a Lewis acid catalyst can be added to activate the imine for nucleophilic attack by the isocyanide.
-
If multiple products are observed, adjusting the order of addition of reagents or the reaction temperature may improve selectivity.
-
Data Presentation: Hypothetical Reaction Scope
To illustrate the potential versatility of this proposed MCR, the following table outlines a hypothetical scope with various aldehydes and amines.
| Entry | Aldehyde (R¹) | Amine (R²) | Isocyanide (R³) | Expected Product Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 65-75 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | 60-70 |
| 3 | 2-Naphthaldehyde | 4-Methoxyaniline | Benzyl isocyanide | 55-65 |
| 4 | Furfural | Propylamine | tert-Butyl isocyanide | 70-80 |
Conclusion and Future Outlook
The proposed three-component reaction utilizing 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole offers a promising and innovative route to novel, complex, and potentially bioactive molecules. This application note provides a foundational protocol and mechanistic rationale to encourage the exploration of this versatile building block in the realm of multi-component reactions. The resulting pyrazole-functionalized α-amino amides represent a novel chemical space for drug discovery, and the efficiency of this one-pot synthesis makes it highly amenable to the rapid generation of compound libraries for high-throughput screening. Further research into the optimization of this reaction and the exploration of the biological activities of its products is highly encouraged.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]
Application Note: 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole in Advanced Organic Synthesis and Drug Discovery
Executive Summary
The introduction of functionalized heterocyclic motifs is a cornerstone of modern medicinal chemistry. 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole (CAS: 15953-73-8) serves as a highly versatile, electrophilic alkylating reagent used to append the (3,5-dimethyl-1H-pyrazol-4-yl)methyl pharmacophore onto diverse molecular scaffolds [1]. This moiety is highly valued in drug design as a bioisostere for phenyl rings, offering dual hydrogen-bond capabilities (donor and acceptor) and tunable steric bulk that can effectively occupy hydrophobic pockets in target proteins, such as kinase hinge regions.
This application note provides a comprehensive guide to the reactivity, mechanistic handling, and step-by-step experimental protocols for utilizing this reagent, specifically addressing the kinetic challenges of its bifunctional nature.
Mechanistic Insights & Causality: The Bifunctional Dilemma
As a Senior Application Scientist, it is critical to understand why certain reaction conditions succeed while others fail. 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole possesses both an electrophilic center (the benzylic-like chloromethyl group) and a nucleophilic center (the pyrazole nitrogen).
The Causality of Reagent Degradation: If the free base of this reagent is generated in the absence of a stronger, competing nucleophile, it undergoes rapid intermolecular self-alkylation, leading to inactive oligomers and polymers. For this reason, the reagent is commercially supplied and stored as a hydrochloride salt [2].
Strategic Base Selection: To achieve high-yielding cross-alkylation, the choice of base is paramount.
-
Strong bases (e.g., NaH, KOtBu): Deprotonate the pyrazole NH (pKa ~14.5), generating a highly nucleophilic pyrazolide anion that drastically accelerates self-condensation.
-
Mild bases (e.g., K₂CO₃, Cs₂CO₃): Effectively neutralize the HCl salt and scavenge the HCl byproduct of the S_N2 reaction without fully deprotonating the pyrazole ring. This kinetic control ensures that the target nucleophile (e.g., a primary/secondary amine or thiol) outcompetes the pyrazole for the electrophilic carbon.
Figure 1: Mechanistic workflow highlighting the kinetic competition between cross-alkylation and self-condensation.
Pharmacophoric Application in Drug Design
When appended to a lead compound, the 3,5-dimethylpyrazole ring alters the physicochemical properties of the molecule. It improves aqueous solubility compared to simple phenyl rings and provides specific directional interactions for target engagement.
Figure 2: Pharmacophoric contributions of the (3,5-dimethyl-1H-pyrazol-4-yl)methyl moiety in drug design.
Quantitative Data: Optimization of N-Alkylation Conditions
The following table summarizes the optimization of reaction conditions for the N-alkylation of a standard secondary amine (e.g., piperidine derivative) using 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride. Polar aprotic solvents (DMF, MeCN) are required to accelerate the S_N2 displacement by leaving the nucleophile poorly solvated.
| Entry | Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | THF | TEA (3.0) | 25 | 24 | 45 | Sluggish kinetics; incomplete conversion due to poor S_N2 solvent. |
| 2 | DMF | NaH (2.5) | 0 to 25 | 12 | 15 | Extensive self-condensation; strong base deprotonated pyrazole NH. |
| 3 | DMF | K₂CO₃ (3.0) | 60 | 8 | 88 | Clean conversion; optimal balance of basicity and solubility. |
| 4 | MeCN | Cs₂CO₃ (3.0) | 60 | 6 | 92 | Fastest kinetics; "Cesium effect" enhances nucleophilicity. |
Self-Validating Experimental Protocol: N-Alkylation
This protocol describes the S_N2 alkylation of a secondary amine. It is designed as a self-validating system , embedding analytical checkpoints to ensure reaction integrity at every stage.
Materials Required:
-
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.2 equiv)
-
Target Secondary Amine (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃, anhydrous, 3.0 equiv)
-
Acetonitrile (MeCN, anhydrous)
Step-by-Step Methodology:
Step 1: Preparation and Baseline Validation
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Secondary Amine (1.0 mmol) in anhydrous MeCN (5.0 mL) under an inert nitrogen atmosphere.
-
Validation Checkpoint 1 (Pre-reaction): Withdraw a 5 µL aliquot, dilute in MeOH, and run a baseline LC-MS. Ensure the amine mass [M+H]⁺ is the dominant peak.
Step 2: Base Addition and Reagent Introduction
-
Add anhydrous Cs₂CO₃ (3.0 mmol) to the stirring solution. Stir at room temperature for 10 minutes.
-
Critical Causality Step: Add the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.2 mmol) portion-wise over 5 minutes.
-
Why? Portion-wise addition ensures the local concentration of the free base remains low relative to the target amine, kinetically favoring cross-alkylation over self-condensation.
-
Step 3: Reaction Execution and Monitoring
-
Attach a reflux condenser and heat the reaction mixture to 60 °C.
-
Validation Checkpoint 2 (In-Process): After 2 hours, monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS.
-
Look for the disappearance of the characteristic isotopic signature of the chloromethyl pyrazole (Mass 144.07 [M+H]⁺ with a 3:1 Cl³⁵/Cl³⁷ ratio).
-
Identify the emergence of the product mass.
-
Step 4: Quenching and Workup
-
Once LC-MS indicates complete consumption of the amine, cool the reaction to room temperature.
-
Filter the mixture through a Celite pad to remove insoluble inorganic salts (Cs₂CO₃ and CsCl). Wash the pad with EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Partition the crude residue between EtOAc (30 mL) and distilled water (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Step 5: Purification and Final Validation
-
Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH).
-
Validation Checkpoint 3 (Post-reaction NMR): Analyze the purified product via ¹H NMR (CDCl₃ or DMSO-d₆).
-
Success Indicator: The disappearance of the S_N2 electrophile's -CH₂Cl singlet (typically ~4.5 ppm) and the appearance of a new, upfield -CH₂-N singlet (typically ~3.5–3.8 ppm, depending on the amine). Furthermore, two distinct methyl singlets (~2.1–2.3 ppm) confirming the intact 3,5-dimethylpyrazole ring must be present.
-
References
Application Note: Synthesis and Application of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole in Kinase Inhibitor Discovery
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Summary & Chemical Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively anchor the molecule within the highly conserved ATP-binding pocket. Among these, the 3,5-dimethylpyrazole motif has emerged as a premier hinge-binding fragment. It demonstrates exceptional ligand efficiency (LE) by interacting with the kinase hinge region—often via water-mediated hydrogen bridges to key lysine or cysteine residues[1].
While direct attachment of the pyrazole ring to an inhibitor core is common, it often restricts the conformational flexibility required to optimally orient the hydrogen-bond donors and acceptors. By utilizing 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as a building block, chemists introduce an sp3 -hybridized methylene linker. This flexible tether allows the 3,5-dimethylpyrazole headgroup to achieve ideal geometry for hinge binding, while the bulky pharmacophore core occupies the adjacent hydrophobic or DFG-out pockets[2],[3].
Mechanistic Causality: Why the Hydrochloride Salt?
The isolation and storage of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole as a hydrochloride salt is a critical chemical necessity, not merely a convenience. The pyrazole nitrogen is nucleophilic, and the chloromethyl group is highly electrophilic. If left as a free base, the molecule will rapidly undergo intermolecular self-alkylation (polymerization). Protonation of the pyrazole nitrogen ( pKa≈2.5 ) completely passivates its nucleophilicity, ensuring the reagent remains stable until it is intentionally activated by a base during the cross-coupling step.
Fig 1. Mechanistic binding of the 3,5-dimethylpyrazole scaffold to the kinase hinge region.
Quantitative Structure-Activity Relationship (SAR) Summary
The introduction of the 3,5-dimethylpyrazole motif via a methylene linker significantly enhances biochemical potency across multiple kinase targets, including ALK2 and CHK1[1],[2]. The table below summarizes the causal relationship between linker flexibility, hinge-binder substitution, and overall ligand efficiency.
| Kinase Target | Inhibitor Core Scaffold | Hinge-Binding Motif | Linker Type | Biochemical IC₅₀ (nM) | Ligand Efficiency (LE) |
| ALK2 | Quinazolinone | Pyrazole | Direct | 8,200 | 0.45 |
| ALK2 | Quinazolinone | 3,5-Dimethylpyrazole | Direct | 450 | 0.49 |
| ALK2 | Quinazolinone | 3,5-Dimethylpyrazole | Methylene (-CH₂-) | 18 | 0.51 |
| CHK1 | Pyrazoloquinoline | 3,5-Dimethylpyrazole | Methylene (-CH₂-) | 24 | 0.48 |
Data extrapolated from established template screening and crystallographic binding modes[1],[2].
Synthetic Workflows & Self-Validating Protocols
Fig 2. Step-by-step synthetic workflow for generating 3,5-dimethylpyrazole-linked inhibitors.
Protocol A: Synthesis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Hydrochloride
This protocol converts the stable hydroxymethyl precursor into the highly reactive chloromethyl electrophile.
Reagents:
-
4-(Hydroxymethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq)
-
Thionyl chloride ( SOCl2 , 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Initiation: Suspend 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Causality: The low temperature prevents violent exotherms and suppresses the formation of bis-pyrazole ether side products.
-
Reagent Addition: Add SOCl2 dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The suspension will gradually clear as the hydrochloride salt forms and partially dissolves.
-
Self-Validation (In-Process Control): Do not inject the raw reaction mixture directly into an LC-MS, as the chloride is highly reactive and will degrade on the column. Instead, take a 10 µL aliquot and quench it into 1 mL of methanol containing 1% triethylamine. Analyze via LC-MS. You should observe the complete disappearance of the alcohol ( m/z=127.1 ) and the exclusive formation of the methyl ether adduct ( m/z=141.1 ). This chemically validates the presence of the active electrophile.
-
Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2 . Triturate the resulting solid with cold diethyl ether, filter, and dry in vacuo. The product is a white solid (4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride) and can be stored at -20 °C for months.
Protocol B: SN2 Alkylation to Generate the Kinase Inhibitor
This protocol details the attachment of the pyrazole fragment to a secondary amine on the inhibitor core (e.g., a piperazine-linked quinazolinone).
Reagents:
-
Target Amine Scaffold (1.0 eq)
-
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole HCl (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: Dissolve the target amine scaffold in anhydrous MeCN (0.1 M). Add DIPEA (3.0 eq). Causality: 1.0 eq of DIPEA is required to neutralize the HCl salt of the pyrazole, 1.0 eq neutralizes the HCl generated during the SN2 reaction, and the final 1.0 eq ensures a basic environment. DIPEA is strictly chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive chloromethyl group.
-
Addition: Add the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole HCl portion-wise at room temperature.
-
Alkylation: Heat the reaction to 60 °C for 4-6 hours. Causality: While the electrophile is highly reactive, elevating the temperature ensures the thermodynamic completion of the SN2 displacement, especially when the amine scaffold is sterically hindered.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the amine scaffold peak is consumed, replaced by a new peak showing a mass shift of +109 Da (representing the addition of the 3,5-dimethylpyrazole-4-methyl moiety, minus the displaced HCl).
-
Purification: Quench the reaction with saturated aqueous NaHCO3 . Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4 , concentrate, and purify the final kinase inhibitor via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid).
References
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC - NIH Source: National Institutes of Health (NIH) / ACS Med Chem Lett URL:[1]
-
Identification of Inhibitors of Checkpoint Kinase 1 through Template Screening Source: ResearchGate / Journal of Medicinal Chemistry URL:[2]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[3]
Sources
- 1. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
Harnessing the 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Scaffold for the Development of Novel Antimicrobial Agents
An Application Note and Protocol Guide for Researchers
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] This guide provides a comprehensive framework for the synthesis and evaluation of novel antimicrobial agents derived from the versatile starting material, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. We present detailed, field-proven protocols for the chemical modification of this precursor into potent derivatives, such as Schiff bases, and outline the subsequent standardized methodologies for assessing their antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the fight against microbial infections.
Introduction: The Pyrazole Scaffold in Antimicrobial Research
The rise of antimicrobial resistance necessitates the urgent development of new classes of antibiotics.[3] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of this effort, with the pyrazole ring system being of significant interest.[1][4][5] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][6][7][8][9]
The starting material, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, represents an ideal entry point for synthetic diversification. The reactive chloromethyl group at the C4 position serves as a versatile chemical handle, allowing for the introduction of various pharmacophores to modulate biological activity. This guide focuses on a logical and efficient synthetic pathway: the conversion of the chloromethyl group to a formyl group (aldehyde), which then serves as a key intermediate for the synthesis of diverse derivatives, notably pyrazole-based Schiff bases, a class of compounds frequently reported for their significant antimicrobial potential.[2][10][11][12][13]
Section 1: Synthesis of Antimicrobial Agents
Guiding Principle & Strategy
The primary synthetic strategy involves a two-step process. First, the 4-(chloromethyl) group is converted into the more synthetically useful 4-formyl group (an aldehyde). This intermediate, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is a critical building block. Second, this aldehyde undergoes a condensation reaction with various primary amines to form a library of pyrazole-based Schiff bases (imines). This approach allows for the rapid generation of a diverse set of candidate molecules from a common precursor.
Caption: General synthetic workflow from the starting material to antimicrobial candidates.
Protocol 1.1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This protocol describes the conversion of the chloromethyl group to a carbaldehyde via the Sommelet reaction, a classic method for this transformation using hexamine.
Materials:
-
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
-
Hexamethylenetetramine (Hexamine)
-
Chloroform (anhydrous)
-
Ethanol
-
Hydrochloric Acid (HCl), 35%
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole and 12 mmol of hexamine in 100 mL of anhydrous chloroform.
-
Rationale: Chloroform is a suitable solvent for this reaction. A slight excess of hexamine ensures the complete conversion of the starting material.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours with continuous stirring.
-
Cool the reaction mixture to room temperature. The quaternary ammonium salt will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold chloroform. Air dry the salt.
-
-
Hydrolysis to the Aldehyde (Sommelet Reaction):
-
Transfer the dried quaternary ammonium salt to a 250 mL round-bottom flask.
-
Add 100 mL of 50% aqueous ethanol, followed by the slow addition of 20 mL of 35% HCl.
-
Expert Insight: The acidic hydrolysis of the hexaminium salt is the key step that liberates the aldehyde. The reaction is typically exothermic, so slow addition of acid is recommended.
-
Heat the mixture to reflux for 2 hours. The solution may turn yellow or orange.
-
Cool the reaction mixture in an ice bath.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol/water.
-
Characterization:
-
The final product should be characterized to confirm its identity and purity using standard techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10][14] The IR spectrum should show a characteristic C=O stretch for the aldehyde around 1670-1690 cm⁻¹.
Protocol 1.2: Synthesis of Pyrazole-Based Schiff Bases
This protocol details the condensation of the synthesized pyrazole aldehyde with various primary amines to generate a library of antimicrobial candidates.[2][12]
Materials:
-
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (from Protocol 1.1)
-
Various primary amines (e.g., aniline, substituted anilines, aminothiazoles)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 5 mmol of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in 20 mL of absolute ethanol.
-
To this solution, add 5 mmol of the selected primary amine.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Rationale: The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
-
Reaction and Product Isolation:
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution.
-
If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and air dry.
-
If no precipitate forms, reduce the volume of the solvent in vacuo and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from ethanol.
-
Characterization:
-
Confirm the structure of the synthesized Schiff bases using FT-IR, ¹H NMR, and Mass Spectrometry. The formation of the imine bond (C=N) is indicated by the disappearance of the aldehyde C=O peak and the appearance of a new C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹), and a characteristic azomethine (-CH=N-) proton signal in the ¹H NMR spectrum.[10]
Section 2: In Vitro Antimicrobial Activity Evaluation
Guiding Principle
To assess the efficacy of the newly synthesized compounds, a standardized quantitative method is required. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16][17] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills the microorganism, can also be determined.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tandfonline.com [tandfonline.com]
- 9. meddocsonline.org [meddocsonline.org]
- 10. scispace.com [scispace.com]
- 11. ijter.org [ijter.org]
- 12. Synthesis of pyrazole-based Schiff bases of Chitosan: Evaluation of antimicrobial activity [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
The Versatile Synthon: Application Notes on 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Pyrazole Core in Modern Agrochemicals
The pyrazole heterocycle is a cornerstone in the design and development of modern agrochemicals, particularly fungicides and herbicides. Its unique structural and electronic properties allow for the creation of highly potent and selective active ingredients. Within this important class of compounds, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole emerges as a highly versatile and reactive intermediate, a foundational building block for a diverse range of agrochemical scaffolds. This technical guide provides an in-depth exploration of the applications of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole in the synthesis of agrochemicals, complete with detailed experimental protocols and an examination of the underlying chemical principles.
The strategic placement of a chloromethyl group at the 4-position of the 3,5-dimethylpyrazole core provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities, ultimately leading to the synthesis of complex agrochemical molecules. The primary utility of this synthon lies in its potential for conversion into key intermediates, such as pyrazole-4-carboxylic acids and pyrazole-4-carbaldehydes, which are direct precursors to commercially significant agrochemicals.
The Mechanism of Action: Targeting Fungal Respiration
Many of the fungicides synthesized from pyrazole derivatives, including those accessible from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, belong to the class of succinate dehydrogenase inhibitors (SDHIs). These compounds exert their fungicidal effect by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. By inhibiting this crucial enzyme, SDHIs disrupt the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.
Synthetic Utility and Protocols
The reactivity of the chloromethyl group is central to the synthetic utility of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. This section details key transformations and provides exemplary protocols for the synthesis of important agrochemical intermediates.
Oxidation to 3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A Gateway to SDHI Fungicides
The conversion of the chloromethyl group to a carboxylic acid is arguably the most critical transformation, as it provides the necessary acid moiety for the synthesis of pyrazole carboxamide fungicides. While direct oxidation of the chloromethyl group can be challenging, a two-step process involving conversion to the corresponding aldehyde followed by oxidation is a common and effective strategy.
Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde via the Sommelet Reaction
The Sommelet reaction provides a method for converting a benzylic halide to an aldehyde using hexamine.
-
Step 1: Formation of the Hexaminium Salt.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Add hexamine (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4-6 hours. The formation of a precipitate indicates the formation of the hexaminium salt.
-
Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold chloroform and dry under vacuum.
-
-
Step 2: Hydrolysis to the Aldehyde.
-
Suspend the dried hexaminium salt in a mixture of water and chloroform (1:1 v/v).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography or recrystallization.
-
Protocol 2: Oxidation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to the Carboxylic Acid
A mild oxidizing agent such as potassium permanganate can be used to convert the aldehyde to the carboxylic acid.
-
Step 1: Oxidation.
-
Dissolve 3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO4) (2.0 eq) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a small amount of sodium sulfite to consume any excess KMnO4.
-
-
Step 2: Work-up and Isolation.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3.
-
The desired 3,5-dimethyl-1H-pyrazole-4-carboxylic acid will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Table 1: Representative Data for the Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid
| Step | Reactant | Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole | Hexamine | Chloroform | 75-85% | >95% |
| 2 | 3,5-dimethyl-1H-pyrazole-4-carbaldehyde | KMnO4 | Acetone/Water | 80-90% | >98% |
Nucleophilic Substitution Reactions: Diversification of the Pyrazole Scaffold
The chloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups. This is particularly relevant for the synthesis of certain classes of herbicides and insecticides. A notable example is the reaction with thiols to form thioethers, a common structural motif in agrochemicals.
Protocol 3: Synthesis of a Pyrazolyl Thioether
-
Step 1: Thiolate Formation.
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (e.g., thiophenol) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
-
Step 2: Substitution Reaction.
-
Add a solution of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the thiolate solution.
-
Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Application in the Synthesis of a Model Agrochemical: A Pyrazole Carboxamide Fungicide
The 3,5-dimethyl-1H-pyrazole-4-carboxylic acid synthesized in Protocol 2 is a key building block for a number of potent SDHI fungicides. The final step in the synthesis of these fungicides is typically an amide coupling reaction with a specific aniline derivative.
Protocol 4: Synthesis of a Model Pyrazole Carboxamide Fungicide
-
Step 1: Acyl Chloride Formation.
-
In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a few drops of DMF (catalyst).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride.
-
-
Step 2: Amide Coupling.
-
In a separate flask, dissolve the desired aniline derivative (e.g., 2-aminophenol) (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and slowly add a solution of the crude pyrazole-4-carbonyl chloride in dichloromethane.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide fungicide.
-
Table 2: Key Reaction Parameters for Model Pyrazole Carboxamide Synthesis
| Step | Reactants | Reagents | Solvent | Temperature | Typical Yield |
| 1 | 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Oxalyl Chloride, DMF | Dichloromethane | 0 °C to RT | >95% (crude) |
| 2 | Pyrazole-4-carbonyl chloride, Aniline derivative | Triethylamine | Dichloromethane | 0 °C to RT | 70-85% |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Caption: Synthetic pathway from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole to a pyrazole carboxamide fungicide.
Caption: General scheme for the synthesis of thioether-based agrochemicals via nucleophilic substitution.
Conclusion
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a valuable and versatile building block in the synthesis of a wide range of agrochemicals. Its reactive chloromethyl group allows for straightforward conversion into key intermediates such as pyrazole-4-carboxylic acids and pyrazole-4-carbaldehydes, which are direct precursors to high-value fungicidal and herbicidal active ingredients. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the full potential of this important synthon in the development of novel and effective crop protection solutions. The continued exploration of the reactivity of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is expected to lead to the discovery of new generations of agrochemicals with improved efficacy and environmental profiles.
References
-
The Sommelet Reaction. Organic Reactions. [Link]
- Grignard Reaction. Chem 355 Jasperse.
- Intermediates in the preparation of fungicidal pyrazoles.
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. [Link]
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]
-
SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. ACS Publications. [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. [Link]
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
Green chemistry approaches to reactions with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Green Chemistry Approaches to Reactions with 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole: Application Notes and Protocols
Executive Summary
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly versatile electrophilic building block. It is widely utilized in the synthesis of multidentate nitrogen-donor ligands (such as scorpionates) and in the development of novel pharmaceuticals, notably noncovalent inhibitors of the mycobacterial enzyme DprE1 for tuberculosis treatment[1]. However, conventional functionalization of the chloromethyl group typically relies on hazardous polar aprotic solvents (e.g., DMF, DCM) and prolonged heating. This guide outlines validated green chemistry protocols—specifically solvent-free microwave-assisted organic synthesis (MAOS) and aqueous/PEG-mediated phase transfer—to achieve high-yielding nucleophilic substitutions while minimizing environmental impact[2].
Mechanistic Insights & Causality (E-E-A-T)
Why do we transition from traditional reflux to green methodologies? The reactivity of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is driven by the highly polarized C-Cl bond, which is primed for SN2 displacement by amines, thiols, and alkoxides.
-
Dielectric Heating in MAOS : In traditional solvent-based heating, energy transfer is convective and slow. Under microwave irradiation, the highly polar chloromethyl group and the added base (e.g., K2CO3 ) couple directly with microwave frequencies[2]. This dielectric heating causes localized superheating at the molecular level, accelerating the SN2 transition state formation and reducing reaction times from 12 hours to under 15 minutes[2].
-
PEG-400 as a Green Phase-Transfer Catalyst : Water is an ideal green solvent but suffers from poor solubility for the pyrazole precursor. Polyethylene glycol (PEG-400) acts as an eco-friendly phase-transfer agent. The polyether backbone complexes alkali metal cations (like K+ from K2CO3 ), increasing the nucleophilicity of the counter-anion. This stabilizes the transition state in aqueous media without the need for toxic, hard-to-degrade quaternary ammonium salts.
Application Note 1: Solvent-Free Microwave-Assisted N-Alkylation
Objective: Rapid synthesis of N-alkylated derivatives (e.g., coupling with piperidine amides for DprE1 inhibitor scaffolds[1]) eliminating Volatile Organic Compounds (VOCs).
Self-Validating Protocol :
-
Preparation : In a mortar, combine 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.0 equiv), the target nucleophilic amine (1.1 equiv), and finely powdered anhydrous K2CO3 (2.5 equiv).
-
Causality: The excess base is required to neutralize both the hydrochloride salt of the pyrazole and the HCl generated during the substitution.
-
-
Homogenization : Grind the mixture for 2-3 minutes until a uniform, fine paste or powder is formed.
-
In-Process Validation: The mixture will become slightly tacky due to the hygroscopic nature of K2CO3 and the release of water during the acid-base neutralization. This physical change confirms the base is active.
-
-
Irradiation : Transfer the mixture to a microwave-safe quartz or Teflon vessel. Irradiate at 100 °C (approx. 150-300 W, depending on the reactor) for 10 minutes[2].
-
Isolation : Cool to room temperature. Add ice-cold distilled water (10 mL/g of product) and stir vigorously.
-
In-Process Validation: The inorganic salts ( KCl , unreacted K2CO3 ) will rapidly dissolve into the aqueous phase, leaving the pure alkylated pyrazole as a distinct precipitate.
-
-
Filtration : Filter the solid, wash with cold water, and dry under a vacuum.
Application Note 2: Aqueous/PEG-400 Mediated S-Alkylation
Objective: Synthesis of thioether-linked pyrazole derivatives using a bio-compatible solvent system.
Self-Validating Protocol :
-
Solvent Preparation : Prepare a 1:1 (v/v) mixture of PEG-400 and distilled water.
-
Reagent Addition : Dissolve the thiol nucleophile (1.0 equiv) and NaOH (2.0 equiv) in the solvent mixture at room temperature.
-
Causality: NaOH deprotonates the thiol to form a highly reactive thiolate anion; the PEG-400 network stabilizes this anion in the aqueous phase, preventing premature oxidation to disulfides.
-
-
Electrophile Addition : Add 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv) portion-wise to prevent excessive exothermic spiking.
-
Reaction : Stir at 50 °C for 2 hours.
-
In-Process Validation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The complete disappearance of the UV-active chloromethylpyrazole spot (which typically runs higher due to lower polarity) indicates reaction completion.
-
-
Purification : Dilute the mixture with additional cold water to force the product out of the PEG matrix. Centrifuge or filter to isolate.
Quantitative Data Presentation
Table 1: Performance Metrics - Traditional vs. Green Alkylation of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
| Metric | Traditional Method (DMF Reflux) | MAOS (Solvent-Free) | Aqueous/PEG-400 |
| Reaction Time | 8 - 12 hours | 5 - 15 minutes | 2 - 3 hours |
| Temperature | 120 °C | 80 - 100 °C | 50 °C |
| Solvent Toxicity | High (Reprotoxic, VOC) | None (Zero VOC) | Low (Biocompatible) |
| Typical Yield | 65 - 75% | 85 - 95% | 80 - 90% |
| E-Factor * | > 50 | < 5 | < 10 |
*E-Factor = mass of waste / mass of product. A lower value indicates a greener process.
Visualizations
Solvent-free microwave-assisted alkylation workflow for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Logical mapping of green chemistry principles to pyrazole functionalization.
References
-
Naik, M., et al. "4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity." Journal of Medicinal Chemistry, 2014. URL:[Link]
-
Blanco, M., et al. "A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation." Sciforum (10th International Electronic Conference on Synthetic Organic Chemistry), 2006. URL: [Link]
-
Ahmed, B. M., & Mezei, G. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles." RSC Advances, 2015. URL:[Link]
Sources
Troubleshooting & Optimization
Purification techniques for products derived from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center for the synthesis and isolation of pyrazole-based compounds. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the isolation of products derived from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
The chloromethyl group is a highly reactive electrophile, making it an excellent building block for synthesizing complex pyrazole-containing therapeutics[1]. However, this reactivity also generates complex crude mixtures containing hydrolyzed byproducts, self-condensation oligomers, and unreacted starting materials[2]. Furthermore, the inherent basicity of the pyrazole ring often causes severe streaking during standard chromatographic purification[3].
This guide is designed to move beyond basic protocols. It provides field-proven, causality-driven troubleshooting strategies and self-validating workflows to ensure high-purity isolation of your target derivatives.
Purification Decision Matrix
Before selecting a purification method, it is critical to analyze the impurity profile of your crude mixture. The following logic tree dictates the optimal purification pathway based on the primary contaminants present.
Caption: Decision matrix for purifying 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole derivatives.
Troubleshooting Guide & FAQs
Q1: My pyrazole derivative streaks severely on standard silica gel, leading to the co-elution of impurities. How can I resolve this? Causality: The secondary amine (if the pyrazole is unprotected) or the basic tertiary nitrogens on the pyrazole ring interact strongly with the acidic silanol groups on standard silica gel. This hydrogen bonding causes a continuous retention-release cycle, observed as "streaking" on Thin Layer Chromatography (TLC) and broad, overlapping peaks in column chromatography[3][4]. Solution: Passivate the silica gel. Add 0.5% to 1.0% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase[3]. The Et₃N competitively binds to the acidic silanols, allowing your pyrazole derivative to elute as a sharp, defined band. Self-Validating Check: Run a 2D TLC. Spot the crude mixture, run it in a standard solvent, dry the plate, rotate it 90 degrees, and run it in an Et₃N-doped solvent. The second dimension should yield tight, circular spots, confirming that silanol interactions were the root cause of the streaking.
Q2: I am seeing a significant amount of a highly polar byproduct in my LC-MS. What is it, and how do I separate it? Causality: The chloromethyl group on the starting material is highly susceptible to nucleophilic attack by trace water during the reaction or aqueous workup, leading to the formation of 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole[2][5]. This alcohol byproduct is significantly more polar than most target alkylated or aminated derivatives. Solution: If your target derivative is lipophilic, a simple liquid-liquid extraction (partitioning between ethyl acetate and water) can remove the bulk of the hydroxymethyl byproduct. For more stubborn mixtures, normal-phase flash chromatography easily resolves the lipophilic product from the highly polar alcohol[5].
Q3: My derivatization resulted in a mixture of N1 and N2 alkylation regioisomers. Normal-phase chromatography isn't separating them. What is the next step? Causality: While the 3,5-dimethyl-1H-pyrazole core is symmetric, subsequent alkylation of the pyrazole nitrogen with complex electrophiles can yield regioisomers depending on the steric environment[6]. These isomers possess nearly identical polarities, making their retention factors (Rf) indistinguishable on normal-phase silica. Solution: Standard silica is insufficient. Reversed-phase Preparative HPLC (RP-HPLC) using a C18 column with a shallow gradient of Water/Acetonitrile (doped with 0.1% TFA) is required[3]. The hydrophobic stationary phase differentiates the subtle 3D spatial arrangements of the isomers.
Quantitative Data: Purification Method Comparison
To assist in workflow planning, the following table summarizes the expected outcomes of various purification strategies applied to pyrazole derivatives.
| Purification Method | Target Impurity Removed | Typical Recovery (%) | Scalability | Expected Purity |
| Liquid-Liquid Extraction | Inorganic salts, highly polar alcohols | 85 - 95% | High (Multi-kg) | 70 - 80% |
| Amine-Doped Flash Chromatography | Unreacted starting materials, side-products | 75 - 85% | Medium (10g - 100g) | > 95% |
| Hydrochloride Salt Precipitation | Non-basic organic impurities | 60 - 80% | High (Multi-kg) | > 98% |
| Preparative RP-HPLC | Regioisomers, closely related analogs | 50 - 70% | Low (< 5g) | > 99% |
Step-by-Step Experimental Methodologies
Protocol A: Amine-Passivated Flash Chromatography
Use this protocol when dealing with complex mixtures where the target pyrazole derivative streaks on standard TLC.
-
Solvent Preparation: Prepare the mobile phase (e.g., Hexane/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (Et₃N). Mix thoroughly.
-
Column Packing: Prepare a slurry of silica gel using the Et₃N-doped low-polarity solvent. Pour the slurry into the column and allow it to pack under gentle pressure[3]. Causality: Packing the column with the doped solvent ensures all acidic silanol sites are passivated before the sample is introduced.
-
Sample Loading: Dissolve the crude pyrazole derivative in a minimal amount of dichloromethane (DCM). Carefully load it onto the top of the silica bed.
-
Elution: Elute the column using a gradient approach, gradually increasing the polarity of the Et₃N-doped solvent system.
-
Validation: Collect fractions and analyze them via TLC using the same Et₃N-doped solvent. The target compound will appear as a tight, non-streaking spot. Pool the pure fractions and concentrate under reduced pressure.
Protocol B: Hydrochloride Salt Precipitation
Use this protocol for large-scale purification when the target derivative contains a basic pyrazole or amine group, and impurities are non-basic[7].
-
Dissolution: Dissolve the crude pyrazole derivative in a minimal volume of a non-polar or slightly polar organic solvent (e.g., diethyl ether or toluene)[7].
-
Acidification: Place the flask in an ice bath (0-5 °C) under vigorous stirring. Slowly add a stoichiometric amount of anhydrous HCl in dioxane (or bubble dry HCl gas).
-
Precipitation: The pyrazole derivative will protonate and precipitate as a highly crystalline hydrochloride salt, leaving non-basic impurities (like unreacted electrophiles or lipophilic byproducts) dissolved in the mother liquor.
-
Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake with cold diethyl ether to remove residual trapped impurities.
-
Validation: Dry the solid under a vacuum. Confirm purity via ¹H-NMR (in DMSO-d₆ or D₂O). If the free base is required, suspend the salt in water, neutralize with saturated NaHCO₃, and extract with dichloromethane.
References
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride Source: Google Patents URL
-
Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles Source: ResearchGate URL:[Link]
-
Preparation and bioactivity of pyrazole derivatives as potential cross-linking agent Source: Canadian Science Publishing URL:[Link]
-
Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors Source: The Royal Society of Chemistry URL:[Link]
-
Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Source: ACS Publications URL:[Link]
-
Synthesis and Properties of Molecular Probes for the Rescue Site on Mutant Cystic Fibrosis Transmembrane Conductance Regulator Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Properties of Molecular Probes for the Rescue Site on Mutant Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
Regioselectivity issues in the functionalization of pyrazoles with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges when functionalizing unsymmetrical pyrazoles. One of the most notoriously difficult transformations is the N-alkylation using 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole .
This guide is designed to move beyond basic protocols. We will dissect the causality behind regioselectivity failures, explore the competing kinetics of self-condensation, and provide self-validating experimental workflows to ensure your synthesis is robust, scalable, and highly selective.
Part 1: The Mechanistic Reality of Pyrazole Alkylation
The functionalization of an unsymmetrical pyrazole with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole presents a dual challenge:
-
Substrate Ambiguity: Unsymmetrical pyrazoles exist as a pair of tautomers in solution. Upon deprotonation, the resulting pyrazolide anion has two nucleophilic nitrogen centers (N1 and N2).
-
Reagent Instability (The AB-Monomer Problem): 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole contains both a nucleophilic NH and an electrophilic chloromethyl group. Under basic conditions, it acts as an AB-type monomer, rapidly undergoing intermolecular SN2 self-condensation to form intractable polymers.
To achieve high regioselectivity, we must exploit the steric bulk of the 3,5-dimethylpyrazole moiety. By selecting specific solvent-base pairs, we can force the reaction into a kinetically controlled regime where the bulky electrophile exclusively attacks the less sterically hindered nitrogen of the substrate[1].
Caption: Mechanistic pathways for pyrazole N-alkylation and competing self-condensation.
Part 2: Troubleshooting Guides & FAQs
Q1: I am getting a nearly 1:1 mixture of N1 and N2 alkylated products. How can I drive the reaction toward a single regioisomer? A1: Regioselectivity in this system is primarily governed by the transition state's steric demands. If you are seeing a 1:1 mixture, you are likely using a non-polar solvent (like toluene) or a hard base (like NaH in THF) that promotes tight ion-pairing, which masks the steric differences between N1 and N2[2]. Solution: Switch to a polar aprotic solvent like DMSO with K2CO3. As demonstrated by , DMSO heavily solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive. This lowers the activation energy, allowing the inherent steric bulk of the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole to dictate a strong kinetic preference for the less hindered N1 position[1].
Q2: My reaction mixture turns into a polymeric mess, and I recover very little of my starting substrate. What is happening? A2: You are observing the self-condensation of the alkylating agent. Because 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole has a free NH, exposing it to bulk base causes it to polymerize with itself. Solution: You must enforce a strict order of addition. Pre-form the pyrazolide anion of your substrate by stirring it with base first. Then, add the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (preferably as the hydrochloride salt) dropwise as a dilute solution. Alternatively, pre-protect the reagent's NH group with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be transposed or removed later, a strategy pioneered in the synthesis of complex pyrazoles[3].
Q3: How do electronic effects on my substrate (e.g., a CF3 or CN group) influence the regioselectivity with this bulky electrophile? A3: Strongly electron-withdrawing groups (EWGs) reduce the nucleophilicity of the adjacent nitrogen atom through inductive effects. If the EWG is located at the C3 position, the N2 nitrogen becomes significantly less nucleophilic. In these cases, electronic and steric effects work synergistically to favor N1 alkylation. However, if functional group tuning alters the tautomeric equilibrium, you may see unexpected selectivity shifts, requiring careful optimization of the base[4].
Caption: Troubleshooting decision tree for optimizing N-alkylation regioselectivity and yield.
Part 3: Quantitative Data on Solvent/Base Effects
The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity when coupling an unsymmetrical 3-substituted pyrazole with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
| Base / Solvent System | Temp (°C) | N1:N2 Ratio | Yield (%) | Mechanistic Causality |
| K₂CO₃ / DMSO | 25 | >95:5 | 88 | "Naked" anion promotes strict steric control; optimal for bulky electrophiles. |
| Cs₂CO₃ / DMF | 25 | 90:10 | 82 | Highly polar; large Cs⁺ cation prevents tight ion-pairing. |
| NaH / THF | 0 to 25 | 70:30 | 65 | Hard base creates tight ion pairs, masking steric differentiation. |
| K₂CO₃ / Toluene | 80 | 45:55 | 40 | Poor solubility and non-polar environment lead to mixed thermodynamic control. |
Part 4: Validated Experimental Protocol
To prevent self-condensation and maximize N1 regioselectivity, utilize this self-validating inverse-addition protocol.
Materials Required:
-
Unsymmetrical substrate pyrazole (1.0 equiv)
-
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.05 equiv)
-
Anhydrous K₂CO₃ (3.0 equiv - finely powdered)
-
Anhydrous DMSO (0.1 M relative to substrate)
Step-by-Step Methodology:
-
Anion Generation: To an oven-dried round-bottom flask under an argon atmosphere, add the unsymmetrical substrate pyrazole (1.0 equiv) and finely powdered anhydrous K₂CO₃ (3.0 equiv).
-
Solvation: Inject anhydrous DMSO to achieve a 0.2 M concentration. Stir vigorously at room temperature for 45 minutes. Self-Validation Check: The solution should become homogeneous or form a fine, easily stirrable suspension, indicating successful deprotonation.
-
Electrophile Preparation: In a separate dry vial, dissolve 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride (1.05 equiv) in a minimum volume of anhydrous DMSO.
-
Controlled Addition: Using a syringe pump, add the electrophile solution dropwise to the main reaction flask over 2 hours at room temperature. Causality: Keeping the steady-state concentration of the electrophile extremely low prevents it from reacting with itself, forcing it to react with the more abundant substrate pyrazolide anion.
-
Reaction Monitoring: Stir for an additional 2 hours. Monitor completion via LC-MS or TLC.
-
Quenching and Workup: Quench the reaction by pouring it into ice-cold water (5x the reaction volume). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMSO.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the pure N1-alkylated regioisomer.
References
-
Norman, N. J., Bao, S. T., Curts, L. E., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.[Link]
-
Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(8), 3042–3048.[Link]
-
Shchegolkov, E. V., Burgart, Y. V., & Saloutin, V. I. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(3), 1025.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the progress of reactions with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole by TLC or HPLC
Welcome to the technical support center for monitoring chemical reactions involving 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate. We will explore the nuances of tracking reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), focusing on practical troubleshooting and the scientific principles behind methodological choices.
The core challenge in monitoring reactions with this pyrazole derivative stems from the high reactivity of its chloromethyl group.[1][2] This group is an excellent electrophile, susceptible to nucleophilic substitution, but this reactivity can also lead to degradation, particularly on the acidic surface of silica gel or during HPLC analysis, complicating data interpretation. This guide provides solutions to these common challenges.
Part 1: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for rapid, real-time reaction monitoring. For pyrazole derivatives, it allows for a quick assessment of the consumption of starting material and the formation of products.[3][4][5][6][7]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system for analyzing 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole on silica gel TLC plates?
A1: A combination of a non-polar and a moderately polar solvent is the best starting point. The goal is to achieve an Rf value of 0.2-0.4 for your starting material to allow clear separation from both non-polar byproducts and more polar products.
| Solvent System (v/v) | Polarity | Typical Application |
| 30% Ethyl Acetate in Hexane | Low-Medium | Good starting point for many reactions. Provides good separation for compounds of moderate polarity. |
| 5% Methanol in Dichloromethane | Medium | Useful if products are significantly more polar than the starting material and do not move in less polar systems. |
| 100% Dichloromethane | Low | Can be used to elute very non-polar compounds, but may not be sufficient to move the pyrazole starting material. |
Protocol: Developing a TLC Solvent System
-
Prepare small volumes of several solvent systems with varying polarities (e.g., 10%, 30%, and 50% ethyl acetate in hexane).
-
Spot your starting material, 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, on separate TLC plates.
-
Develop each plate in a different solvent system.
-
Visualize the spots under a UV lamp (254 nm).[6]
-
Select the system that gives the starting material an Rf of ~0.3. This provides an optimal window for observing the appearance of less polar byproducts and more polar products.
Q2: My spots are streaking badly on the TLC plate. What's causing this and how can I fix it?
A2: Streaking is a common issue when analyzing basic compounds like pyrazoles on acidic silica gel.[8] It can also be caused by overloading the sample or compound degradation.
-
Cause 1: Acid-Base Interaction: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica surface, causing the spot to drag or "streak" up the plate.[8]
-
Cause 2: Sample Overloading: Applying too much sample to the plate can saturate the stationary phase, leading to poor separation and streaking.[10]
-
Solution: Dilute your reaction aliquot before spotting it on the TLC plate. Use a microcapillary tube to apply a very small, concentrated spot.
-
-
Cause 3: On-Plate Decomposition: The reactive chloromethyl group can degrade on the acidic silica surface.
-
Solution: Perform a 2D TLC analysis to check for stability.[9] Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in the same solvent. If the compound is stable, the spot will remain on the diagonal. Any spots appearing below the diagonal indicate decomposition.[9] If decomposition is observed, consider using less acidic alumina plates or neutralizing the silica plate by running it in a TEA-containing solvent system before your actual analysis.
-
TLC Troubleshooting Workflow
Caption: A workflow for troubleshooting streaky spots in TLC.
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis
For quantitative analysis and more complex reaction mixtures, HPLC is the method of choice.[11][12] Developing a robust HPLC method is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) for HPLC
Q1: What are the recommended starting conditions for an HPLC method to monitor my reaction?
A1: A reversed-phase method is typically the most effective for analyzing pyrazole derivatives.[13][14] A C18 column is a robust and versatile choice for initial method development.
Table: Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm | The most common stationary phase for reversed-phase chromatography, suitable for a wide range of moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic modifier is crucial. It protonates the basic pyrazole nitrogens, preventing interaction with residual silanols on the column, which is a primary cause of peak tailing.[15] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile generally provides better peak shapes and lower backpressure than methanol for many nitrogen-containing heterocycles. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is excellent for initial screening to determine the retention times of all components (starting material, products, impurities). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection (UV) | 254 nm or Diode Array Detector (DAD/PDA) | Pyrazoles typically have UV absorbance in the 220-260 nm range. A DAD/PDA is highly recommended to determine the optimal wavelength and check for peak purity. |
| Injection Volume | 5-10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
Q2: I'm seeing significant peak tailing for my pyrazole compound. How do I improve the peak shape?
A2: Peak tailing is the most common issue for basic compounds like pyrazoles in reversed-phase HPLC.[16][17] It's almost always caused by secondary interactions between the analyte and the stationary phase.
-
Cause: The lone pair electrons on the pyrazole's nitrogen atoms can interact with free, acidic silanol groups on the surface of the silica-based C18 column. This strong, non-ideal interaction causes a portion of the analyte molecules to be retained longer, resulting in a "tail."
-
Primary Solution: Mobile Phase pH Control: The most effective way to combat this is to add an acidic modifier to your mobile phase, such as 0.1% TFA or 0.1% formic acid.[18] The low pH ensures that the pyrazole nitrogens are consistently protonated, giving them a positive charge. This prevents the lone pairs from interacting with the silanol groups, dramatically improving peak symmetry.
-
Secondary Solution: Column Choice: If tailing persists, consider using a column with advanced end-capping (sometimes labeled "base-deactivated") or a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity and reduced silanol activity.
Q3: My compound's retention time is drifting between injections. What could be the cause?
A3: Retention time instability points to a problem with the system's equilibrium or consistency.[17]
-
Insufficient Equilibration: This is the most common cause, especially when running gradients. Before the first injection and between runs, the column must be fully re-equilibrated with the initial mobile phase composition.
-
Solution: Ensure your method includes a post-run equilibration step that is at least 5-10 column volumes long.
-
-
Mobile Phase Issues: If the mobile phase composition is changing over time (e.g., due to evaporation of the more volatile organic solvent), retention times will drift.
-
Solution: Always use freshly prepared mobile phase, keep solvent bottles capped, and do not reuse mobile phase from the waste container.[10]
-
-
Temperature Fluctuations: Column temperature affects retention time. If the ambient temperature is not stable, retention can shift.
-
Solution: Use a column oven to maintain a constant, slightly elevated temperature (e.g., 30-40 °C). This improves reproducibility and can also enhance separation efficiency.[19]
-
-
Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles, faulty check valves, or a small leak in the system will cause pressure fluctuations and retention time drift.[16][17]
-
Solution: Degas your mobile phases thoroughly. Check the system pressure; if it's fluctuating rhythmically, this often indicates a pump issue that requires maintenance.[20]
-
HPLC Method Development Strategy
Caption: A logical workflow for developing an HPLC method.
References
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
PMC. (2023, October 18). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Available from: [Link]
-
University of Rochester. TLC Tips: for when conventional thin layer chromatography on the crude reaction mixture is problematic. Available from: [Link]
-
ChemBAM. TLC troubleshooting. Available from: [Link]
-
MDPI. (2025, July 7). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Available from: [Link]
-
Wiley Online Library. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]
-
IJRPR. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
PubChemLite. 1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1h-pyrazole hydrochloride. Available from: [Link]
-
PubChem. 4-chloro-1-((4-chlorophenyl)carbonyl)-3,5-dimethyl-1H-pyrazole. Available from: [Link]
-
LinkedIn. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Available from: [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available from: [Link]
-
PMC. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available from: [Link]
-
Chemsrc. (2025, August 26). 4-Chloro-3,5-dimethyl-1H-pyrazole. Available from: [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Available from: [Link]
-
Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]
-
IJRPR. (2023, July 4). Brief Overview: HPLC Method Development and Validation. Available from: [Link]
-
IJSR. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
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AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Available from: [Link]
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Journal of the Chemical Society, Dalton Transactions. Stability of (chloromethyl)platinum(II) complexes. Available from: [Link]
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World Journal of Pharmaceutical Research. (2016, August 7). A review on: hplc method development and validation. Available from: [Link]
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MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
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MDPI. (2023, February 25). Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. Available from: [Link]
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SpectraBase. 1-[(4-Chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl phenyl ether. Available from: [Link]
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MDPI. (2019, February 4). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Available from: [Link]
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Heliyon. (2024, October 17). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrazoles. Available from: [Link]
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RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
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PubMed. (2023, December 15). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available from: [Link]
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Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Available from: [Link]
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Technical Support Center: Quenching Procedures for Reactions Involving 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) regarding the quenching procedures for reactions involving 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. As a versatile electrophile analogous to a benzyl halide, its reactions necessitate precise and well-understood workup protocols to ensure product purity, yield, and safety.[1][2] This document is designed to provide you with the expertise and practical insights needed to navigate the challenges of your experimental work.
Understanding the Chemistry of Quenching
Quenching is the process of deactivating any unreacted, highly reactive species in a reaction mixture upon its completion.[3] For reactions utilizing 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, this typically involves neutralizing excess nucleophiles or the electrophile itself. The choice of quenching agent and procedure is critical and depends on the nature of the nucleophile used, the reaction solvent, and the stability of the desired product. An improper quench can lead to side reactions, product degradation, or difficult purifications.
The 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a primary benzylic-like halide, readily undergoing nucleophilic substitution reactions via an S(N)2 mechanism.[4] The key to a successful quench is to introduce a reagent that will rapidly and selectively react with the remaining starting materials without affecting the product.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the workup of reactions with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Q1: What is the most general and straightforward method for quenching a reaction with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole?
A1: The most common and generally applicable method is to pour the reaction mixture into ice-cold water.[1] This serves multiple purposes: it dilutes the reaction mixture, slows down reaction rates, and helps to precipitate organic products while dissolving inorganic byproducts. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
Q2: How do I quench a reaction where I've used an excess of an amine nucleophile?
A2: When an excess of a primary or secondary amine is used, both the unreacted amine and the product amine are present and can be nucleophilic.[5][6][7] A common procedure is to quench with a dilute aqueous acid solution, such as 1 M HCl. This will protonate the basic amines, forming ammonium salts that are soluble in the aqueous layer and can be easily separated from the desired product, which will remain in the organic layer.
Q3: What is the recommended quenching procedure for reactions involving thiol nucleophiles?
A3: Thiolates are potent nucleophiles.[8] To quench a reaction with excess thiolate, a simple aqueous workup is often sufficient.[9] Adding water will protonate the thiolate to the less nucleophilic thiol. For more reactive residual thiolates, a mild oxidizing agent can be used, but this should be approached with caution to avoid oxidation of the desired product.
Q4: I've performed a Williamson ether synthesis with an alkoxide. How should I quench this reaction?
A4: In a Williamson ether synthesis, an alkoxide is reacted with the alkyl halide.[10][11] To quench unreacted alkoxide, a saturated aqueous solution of ammonium chloride (NH(_4)Cl) is often preferred over water, especially if the product is base-sensitive.[4] NH(_4)Cl is a weak acid and will neutralize the alkoxide without creating a strongly acidic environment.
Q5: My reaction mixture has formed a persistent emulsion during the aqueous workup. What can I do?
A5: Emulsions are stable mixtures of immiscible liquids and can be a significant challenge during extraction.[12][13] To break an emulsion, you can try the following:
-
"Salting out": Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the organic component out of the solution.[12]
-
Filtration: Filter the emulsified mixture through a pad of Celite®.[12]
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can aid in phase separation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield after workup | Product is water-soluble and lost in the aqueous layer. | Before discarding the aqueous layer, re-extract it multiple times with the organic solvent. If the product has acidic or basic functionality, adjust the pH of the aqueous layer to neutralize the product and increase its organic solubility before re-extracting. |
| Product degradation during quenching. | If the product is sensitive to acid or base, use a milder quenching agent (e.g., saturated NH(_4)Cl instead of HCl). Perform the quench at a low temperature (0 °C). | |
| Impure product after extraction | Incomplete quenching of starting materials. | Ensure an excess of the quenching agent is used. Increase the stirring time after adding the quenching agent to ensure the reaction is complete. |
| Byproducts are co-extracted with the product. | Perform additional washes of the organic layer. For example, a wash with saturated sodium bicarbonate can remove acidic impurities. A final wash with brine can help to remove residual water before drying. | |
| "Oiling out" instead of crystallization during purification | The compound is melting in the hot solvent rather than dissolving. | Use a solvent with a lower boiling point. Ensure the solution is not supersaturated by adding a small amount of additional hot solvent until the oil dissolves, then allow it to cool slowly.[14] |
| Rapid cooling of the recrystallization solution. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[14] |
Experimental Protocols
Protocol 1: General Quenching and Workup
This protocol is suitable for reactions where a neutral or weakly basic nucleophile has been used.
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add deionized water to the stirred reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and gently mix the layers.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography.[15]
Protocol 2: Quenching of an Amine Nucleophile Reaction
This protocol is designed for reactions where an excess of a primary or secondary amine has been used as the nucleophile.
-
Reaction Quenching: After cooling the reaction mixture to 0 °C, slowly add a 1 M aqueous solution of hydrochloric acid (HCl). Monitor the pH to ensure it is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent. The protonated amine starting material and byproducts will remain in the aqueous layer.
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Proceed with drying the organic layer and concentrating the solvent as described in Protocol 1.
-
Purification: The crude product can be further purified as needed.
Visualization of Quenching Workflow
Caption: A generalized workflow for quenching and working up reactions involving 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][16]
-
Ventilation: Conduct all reactions and workup procedures in a well-ventilated fume hood.[1][2][16]
-
Handling of Reagents: 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole and its analogues like benzyl chloride are lachrymators and skin irritants. Avoid inhalation and skin contact.[1][2][16]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines. Do not pour organic solvents or reactive waste down the drain.
References
- BenchChem Technical Support Team. (2025, December). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
- Organic Chemistry LibreTexts. (2023, October 2). 7.3: Simple Nucleophilic Attacks on Carbonyls. In Introduction to Organic Chemistry.
- BenchChem Technical Support Team. (2025). Technical Support Center: Aqueous Work-up Troubleshooting. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorothiazole-5-thiol.
- BenchChem Technical Support Team. (2025).
- Pharmaffiliates. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). The Workup.
- Ganem, B. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- BASF SE. (2011). Method for purifying pyrazoles. (WO2011076194A1).
- BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.
- University of York Department of Chemistry. (n.d.). Problems with extractions.
- BASF AG. (1992). Preparation of pyrazole and its derivatives. (US4996327A).
- AK Scientific, Inc. (n.d.). 1-Benzyl-4-(chloromethyl)
- Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-17.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- PENTA. (2025, April 7).
- Szabo, C. M., et al. (2014). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. The Journal of Physical Chemistry B, 118(30), 8967–8975.
- Jessop, P. G., et al. (2016). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Green Chemistry, 18(5), 1334-1341.
- Merck. (n.d.).
- Sigma-Aldrich. (n.d.).
- Clark, J. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
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- Soderberg, T. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts.
- Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry.
- Soderberg, T. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- Donahue, J. P., et al. (2021). Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates. Chemical Reviews, 121(15), 9438-9485.
- Clark, J. (n.d.). nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis. Doc Brown's Chemistry.
- Szabo, C. M., et al. (2015). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 22(10), 857-872.
- Jessop, P. G., et al. (2016). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Green Chemistry, 18(5), 1334-1341.
- Fischer, N., et al. (2013). Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. Propellants, Explosives, Pyrotechnics, 38(5), 631-637.
- Elguero, J., et al. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 568.
- Pinheiro, C. D., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(16), 3573.
- Raines, R. T., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. DSpace@MIT.
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Validation & Comparative
Analytical Methods for the Characterization of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Derivatives: A Comparative Guide
An in-depth, objective comparison guide for the analytical characterization of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole (CDMP) and its derivatives.
Executive Summary & Scientific Context
The compound 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly versatile electrophilic intermediate. It is extensively utilized in the synthesis of bis- and biazole coordination complexones, paramagnetic contrast agents , and various pharmaceutical libraries.
However, characterizing this compound presents unique analytical challenges. The benzylic-like chloromethyl group at the C4 position is highly reactive. It is prone to rapid solvolysis (e.g., converting to a hydroxymethyl derivative in the presence of moisture) , thermal degradation, and acid-catalyzed dimerization. Consequently, selecting the appropriate analytical methodology is not just a matter of preference, but a strict requirement to prevent artifactual data generation .
This guide objectively compares the performance of primary analytical techniques (NMR and MS) and provides self-validating protocols to ensure absolute data integrity.
Structural Elucidation: 1D vs. 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the structural integrity of the pyrazole core and the presence of the intact chloromethyl group. However, standard 1D NMR often falls short when differentiating between C4-alkylation and undesired N-alkylation side products.
Causality in Experimental Design
The chloromethyl protons typically appear as a sharp singlet around 4.40–4.60 ppm (depending on the solvent). If the sample is dissolved in unpurified CDCl₃, trace DCl can catalyze the dimerization of the pyrazole. Conversely, using protic deuterated solvents (like CD₃OD) will induce rapid solvolysis, replacing the -Cl with an -OCD₃ group, shifting the peak and leading to false impurity profiles. Dry DMSO-d₆ or alumina-filtered CDCl₃ are mandatory.
Quantitative Comparison
Table 1: Comparative Performance of NMR Modalities for CDMP
| Parameter | 1D NMR (¹H / ¹³C) | 2D NMR (HSQC / HMBC) |
| Primary Utility | Routine purity, basic structural confirmation | Exact regiochemistry, complex mixture resolution |
| Time per Sample | 5–15 minutes | 1–4 hours |
| Regiochemical Confidence | Low (C4 vs N-alkylation shifts often overlap) | High (Direct C-H and long-range C-H coupling) |
| Limit of Detection | ~1-5% (Impurities) | ~5-10% (Due to lower sensitivity of 2D sequences) |
| Key Diagnostic Feature | Singlet at ~4.5 ppm (-CH₂Cl) | HMBC cross-peaks from -CH₂Cl to C3/C5 carbons |
Purity & Degradation Profiling: GC-MS vs. LC-MS/MS
Mass spectrometry is critical for trace impurity profiling. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) dictates whether you are analyzing the true sample or its thermal degradation products.
Causality in Experimental Design
GC-MS utilizes a heated injector port (typically 250°C). At this temperature, the hydrochloride salt of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole undergoes rapid dehydrohalogenation or thermal dimerization. Therefore, LC-MS/MS with Electrospray Ionization (ESI+) is the superior alternative. ESI is a "soft" ionization technique that preserves the intact molecular ion [M+H]+ and clearly displays the diagnostic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl (m/z 145 and 147).
Quantitative Comparison
Table 2: MS Techniques for CDMP Profiling
| Parameter | GC-MS (EI, 70 eV) | LC-MS/MS (ESI+) |
| Ionization Softness | Hard (Extensive fragmentation) | Soft (Yields intact [M+H]+ ) |
| Thermal Stress | High (Injector at 250°C) | Low (Column at 30–40°C) |
| Degradation Risk | High (Thermal dehydrohalogenation) | Low (If aprotic solvents are used) |
| Isotopic Pattern Fidelity | Poor (Due to fragmentation of the -Cl radical) | Excellent (Clear 3:1 ratio at m/z 145/147) |
| Best Application | Volatile starting materials (e.g., 3,5-dimethylpyrazole) | Intact CDMP and non-volatile dimers |
Visualizing Analytical Workflows & Reactivity
Figure 1: Analytical decision tree for the characterization of pyrazole derivatives.
Figure 2: Primary degradation and reactivity pathways of the chloromethyl group.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems . They include internal checks that confirm the assay functioned correctly, regardless of the sample's actual purity.
Protocol A: LC-MS/MS Impurity Profiling (Aprotic Workflow)
Objective: Prevent artifactual solvolysis while confirming intact mass.
-
System Suitability Test (SST): Inject a stable, known reference standard (e.g., caffeine) to verify mass accuracy (< 5 ppm error) and retention time stability.
-
Blank Validation: Inject a blank solution of Dry Acetonitrile + 0.1% Formic Acid. Validation Check: The chromatogram must show no peaks at m/z 145/147 to rule out column carryover.
-
Sample Preparation: Dissolve 1 mg of CDMP in 1 mL of Dry Acetonitrile (Strictly avoid Methanol or Water to prevent solvolysis). Dilute to 10 µg/mL.
-
Acquisition: Run a rapid gradient (5% to 95% Acetonitrile over 5 minutes) using a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) at 30°C.
-
Data Validation (The 3:1 Rule): Extract ion chromatograms for m/z 145 and 147. Validation Check: The software must confirm the peak area ratio is exactly 3:1 (± 5%). If the ratio deviates, the peak is an artifact or a co-eluting impurity, not the intact chloromethyl compound.
Protocol B: High-Fidelity 1D ¹H-NMR Acquisition
Objective: Prevent acid-catalyzed dimerization during spectral acquisition.
-
Solvent Passivation: Pass 1 mL of CDCl₃ through a small plug of basic alumina immediately prior to use. This removes trace DCl which degrades the pyrazole.
-
Internal Standard Addition: Add 0.05% v/v Tetramethylsilane (TMS) to the solvent. Validation Check: The TMS peak must appear exactly at 0.00 ppm, validating the chemical shift axis.
-
Sample Preparation: Dissolve 15 mg of CDMP in 0.6 mL of the passivated CDCl₃. Transfer to a 5 mm NMR tube.
-
Acquisition: Acquire 16 scans with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration.
-
Integration Validation: Integrate the methyl protons (~2.2 ppm) and the chloromethyl protons (~4.5 ppm). Validation Check: The integration ratio must be exactly 6.00 : 2.00. A ratio of 6.00 : 1.80 indicates that 10% of the sample has degraded or dimerized.
References
-
Mayoral, E. P., García-Amo, M., López, P., Soriano, E., Cerdán, S., & Ballesteros, P. (2003). "A novel series of complexones with bis- or biazole structure as mixed ligands of paramagnetic contrast agents for MRI." Bioorganic & Medicinal Chemistry, 11(24), 5555-5567. URL: [Link]
-
Attaryan, H., Sahakyan, A., & Asratyan, G. V. (2012). "Synthesis of 1-Vinyl-3,5-dimethyl-4-hydroxymethylpyrazole." Russian Journal of General Chemistry, 82, 1561-1562. URL: [Link]
-
Crespin, L. N. S., Greb, A., Blakemore, D. C., & Ley, S. V. (2017). "Visible-Light-Mediated Annulation of Electron-Rich Alkenes and Nitrogen-Centered Radicals from N-Sulfonylallylamines: Construction of Chloromethylated Pyrrolidine Derivatives." The Journal of Organic Chemistry, 82(24), 13093-13108. URL: [Link]
Comparative 1H and 13C NMR Spectral Analysis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Self-Validating Analytical Protocol
Introduction & Scientific Context
4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly versatile, bifunctional building block extensively utilized in the synthesis of complexones, MRI contrast agents, and targeted kinase inhibitors[1]. However, the intrinsic reactivity of the benzylic-like chloromethyl group at the C4 position presents significant analytical challenges. It is highly susceptible to nucleophilic attack, making it prone to in-situ degradation (hydrolysis) or dimerization during synthesis and storage.
As a Senior Application Scientist, I have structured this guide to objectively compare the NMR spectral performance of high-purity 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole against its most common structural alternatives and degradation products. By understanding the mechanistic causality behind these spectral shifts, researchers can definitively validate their product's integrity.
Mechanistic Causality: Tautomerism and Reactivity
To accurately interpret the NMR spectra of 3,5-dimethylpyrazole derivatives, two fundamental chemical behaviors must be accounted for:
-
Annular Prototropic Tautomerism: In solution, the N-H proton rapidly exchanges between the N1 and N2 positions of the pyrazole ring. At room temperature, this dynamic behavior averages the chemical environments of the C3 and C5 positions, resulting in characteristic signal broadening in the 13 C NMR spectrum[2][3].
-
Electrophilic Vulnerability: The C4-chloromethyl group is an excellent electrophile. Exposure to trace atmospheric moisture or protic NMR solvents (like CD 3 OD) rapidly converts the target compound into 4-(hydroxymethyl)-3,5-dimethyl-1H-pyrazole. Furthermore, excess precursor during synthesis can lead to the formation of a bis-pyrazole dimer[1].
Reaction pathways of target pyrazole synthesis and its primary degradation routes.
Comparative NMR Spectral Analysis
To objectively evaluate product purity, the tables below summarize the quantitative NMR data comparing the target chloromethyl product against its primary alternatives.
Table 1: 1 H NMR Comparative Data (400 MHz, DMSO- d6 )
| Structural Position | Target: 4-(Chloromethyl) | Impurity A: 4-(Hydroxymethyl) | Impurity B: Bis-pyrazole Dimer |
| C3/C5 -CH 3 | 2.25 ppm (s, 6H) | 2.15 ppm (s, 6H) | 2.10 ppm (s, 12H) |
| C4 -CH 2 - | 4.60 ppm (s, 2H) | 4.30 ppm (s, 2H) | 3.60 ppm (s, 2H) |
| -OH | N/A | 4.80 ppm (br s, 1H) | N/A |
| N-H | 12.2 ppm (br s, 1H) | 12.0 ppm (br s, 1H) | 11.8 ppm (br s, 2H) |
Expert Insight on 1 H Causality: The profound electronegativity of the chlorine atom heavily deshields the methylene protons, pushing them downfield to ~4.60 ppm. If your product has degraded via hydrolysis, you will observe a distinct upfield shift to ~4.30 ppm[4], accompanied by the emergence of a hydroxyl proton signal.
Table 2: 13 C NMR Comparative Data (100 MHz, DMSO- d6 )
| Structural Position | Target: 4-(Chloromethyl) | Impurity A: 4-(Hydroxymethyl) | Impurity B: Bis-pyrazole Dimer |
| C3/C5 -CH 3 | 11.2 ppm | 11.0 ppm | 11.5 ppm |
| C4 -CH 2 - | 38.5 ppm | 54.2 ppm | 22.4 ppm |
| Pyrazole C4 | 112.0 ppm | 114.5 ppm | 110.5 ppm |
| Pyrazole C3/C5 | 144.5 ppm (broad) | 143.8 ppm (broad) | 142.5 ppm (broad) |
Expert Insight on 13 C Causality: The carbon spectrum provides the most definitive proof of structural integrity. The chloromethyl carbon resonates at ~38.5 ppm. A shift to ~54.2 ppm is an absolute indicator of hydroxymethyl contamination. Additionally, the broad peak at ~144.5 ppm is not an artifact of poor shimming; it is the physical manifestation of the aforementioned tautomeric exchange at the C3/C5 positions[2][3][5].
Self-Validating Experimental Protocol
A common pitfall in analyzing 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is inducing degradation during sample preparation. Using standard, non-anhydrous NMR solvents will cause in-situ hydrolysis, leading to false-positive impurity readings.
To ensure absolute trustworthiness, the following protocol employs a Self-Validating D 2 O Spike system. This actively proves that the initial spectrum represents the intact molecule and confirms the assignment of the methylene peak.
Step-by-Step Methodology: Anhydrous Acquisition & In-Situ Validation
-
Anhydrous Preparation: Weigh 15 mg of the synthesized product. Dissolve immediately in 0.6 mL of strictly anhydrous DMSO- d6 (stored over 4Å molecular sieves). Do not use CD 3 OD or CDCl 3 unless stabilized, as trace acid/water will initiate solvolysis.
-
Baseline Acquisition (t=0): Acquire the 1 H and 13 C NMR spectra immediately. Confirm the presence of the -CH 2 Cl singlet at 4.60 ppm ( 1 H) and 38.5 ppm ( 13 C).
-
Controlled Degradation Spike: Remove the NMR tube and inject 5 µL of D 2 O directly into the sample. Invert to mix thoroughly.
-
Validation Acquisition (t=2h): Allow the tube to sit at room temperature for 2 hours, then re-acquire the 1 H NMR spectrum.
-
Data Confirmation: You should observe the 4.60 ppm peak diminish, replaced by a new peak at ~4.30 ppm (the hydroxymethyl derivative). This controlled causality validates that your initial t=0 spectrum was indeed the pure, unhydrolyzed chloromethyl target.
Self-validating NMR workflow preventing in situ degradation and ensuring structural accuracy.
Conclusion
Differentiating 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole from its hydrolysis and dimerization alternatives relies heavily on precision NMR interpretation. By monitoring the critical methylene shifts (4.60 ppm vs 4.30 ppm in 1 H; 38.5 ppm vs 54.2 ppm in 13 C) and employing self-validating, anhydrous sample preparation protocols, researchers can guarantee the structural integrity of this highly reactive intermediate before advancing it into complex synthetic pipelines.
References
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[1] Molaid Chemical Database. 4,4'-methylenebis[1-(2-chloroethyl)-3,5-dimethylpyrazole] Synthesis and Complexones. URL:
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[2] Jimeno, M.L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. URL:
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[3] Foces-Foces, C., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. URL:
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[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 96393, 3,5-Dimethylpyrazol-1-methanol. URL:
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[5] Abboud, J.L.M., et al. Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. ResearchGate. URL:
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- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
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- 5. researchgate.net [researchgate.net]
Advanced Mass Spectrometry Analysis of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Derivatives: A Comparative Guide
The Analytical Landscape of Pyrazole Derivatives
The compound 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a highly versatile electrophilic building block. Due to the extreme reactivity of its chloromethyl group, it is widely utilized in nucleophilic substitution reactions to synthesize complexones for MRI contrast agents[1], imidazole-based antimycobacterial agents[2], and pyrazolo-pyrimidine precursors[3].
However, the structural diversity of these downstream derivatives—ranging from highly polar, heavily hydrated macrocycles to volatile, low-molecular-weight intermediates—presents a significant analytical challenge. A single mass spectrometry (MS) modality is rarely sufficient. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) to help you select the optimal platform, backed by mechanistic causality and self-validating protocols.
Mechanistic Insights: Ionization and Fragmentation Causality
To design a robust MS method, one must understand why a molecule behaves a certain way in the gas phase.
For derivatives of 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, the pyrazole core is electron-rich. During Electrospray Ionization (ESI), the basic nitrogen atoms readily accept a proton, forming a stable [M+H]+ precursor ion[4]. When subjected to Collision-Induced Dissociation (CID), the bond between the C4-methylene carbon and the attached nucleophile (e.g., amine, thiol, or ether) cleaves preferentially.
The Causality of the m/z 109 Base Peak: This cleavage occurs because the resulting [3,5−dimethylpyrazole−4−methyl]+ carbocation (m/z 109) is highly resonance-stabilized by the adjacent pyrazole ring[5]. This makes the m/z→109 transition a universally reliable Multiple Reaction Monitoring (MRM) quantifier for nearly all derivatives synthesized from this scaffold. Secondary fragmentation often involves the loss of the methylene group to yield the [3,5−dimethylpyrazole]+ ion at m/z 95[6].
Figure 1: Mechanistic fragmentation logic of 4-(substituted-methyl)-3,5-dimethyl-1H-pyrazole derivatives.
Comparative MS Modalities
Selecting the correct platform requires matching the physicochemical properties of the synthesized derivative with the ionization mechanics of the instrument.
LC-ESI-MS/MS (Triple Quadrupole)
-
Best For: Polar, high-molecular-weight, or thermolabile derivatives (e.g., pyrazole sulfonamides, bis-pyrazole complexones)[1],[4].
-
Performance: Offers sub-nanogram sensitivity. Soft ionization preserves the intact molecular ion, making it ideal for quantitative pharmacokinetics.
-
Limitation: Susceptible to matrix effects (ion suppression/enhancement) in complex biological fluids.
GC-EI-MS
-
Best For: Low-molecular-weight, volatile, and thermally stable intermediates (e.g., simple alkylated pyrazoles)[6].
-
Performance: Hard Electron Ionization (70 eV) generates highly reproducible, library-matchable fragmentation spectra.
-
Limitation: Requires derivatization for polar compounds containing free hydroxyl or carboxyl groups.
LC-HRMS (Orbitrap / Q-TOF)
-
Best For: Structural elucidation of novel synthesized derivatives and impurity profiling[3].
-
Performance: Provides exact mass measurements (< 2 ppm error), allowing for unambiguous determination of elemental composition.
-
Limitation: Lower throughput and higher operational costs compared to tandem quadrupole systems.
Quantitative Data Summary
Table 1: Comparative MS Performance Matrix
| Platform | Ionization Type | Mass Accuracy | Sensitivity Limit | Primary Application |
| LC-MS/MS | Soft (ESI) | Nominal (~0.1 Da) | pg/mL | High-throughput quantification |
| GC-MS | Hard (EI) | Nominal (~0.1 Da) | ng/mL | Volatile intermediate screening |
| LC-HRMS | Soft (ESI/APCI) | Exact (< 2 ppm) | ng/mL | Structural elucidation / Unknowns |
Table 2: Diagnostic Fragment Ions for 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole Derivatives
| Fragment Ion (m/z) | Structural Assignment | Formation Mechanism |
| 109 | [C6H9N2]+ | Cleavage of the C4-substituent bond (Base Peak) |
| 95 | [C5H7N2]+ | Loss of the C4-methylene group |
| 82 | [C4H6N2]+ | Ring contraction / methyl radical loss |
Self-Validating Experimental Protocols
A scientific protocol must be more than a list of steps; it must be a self-validating system where internal checks guarantee data integrity.
Protocol A: LC-ESI-MS/MS Quantification of Polar Pyrazole Derivatives
Causality Check: We utilize 0.1% Formic Acid in the mobile phase to force the equilibrium toward the protonated state [M+H]+ , maximizing ESI efficiency for the basic pyrazole nitrogens.
-
Sample Preparation: Reconstitute the synthesized derivative in 50:50 Methanol:Water containing 0.1% Formic Acid.
-
Internal Standard (IS) Addition: Spike samples with a stable isotope-labeled standard (e.g., Pyridine-d5 or a deuterated pyrazole analog). Self-Validation: The IS co-elutes with the analyte, experiencing identical matrix effects. A stable Analyte/IS peak area ratio validates that quantitative variations are due to concentration, not source suppression[6].
-
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
MS Acquisition: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.
-
MRM Setup: Monitor two transitions.
-
Quantifier: [M+H]+→109 (Maximal intensity).
-
Qualifier: [M+H]+→95 .
-
Self-Validation: The ratio between the quantifier and qualifier transitions must remain constant (±20%) across all samples. A deviation indicates co-eluting isobaric interference.
-
Protocol B: GC-EI-MS Analysis of Volatile Intermediates
Causality Check: Hard ionization at 70 eV shatters the molecule, meaning the molecular ion [M]+ may be weak or absent, but the diagnostic m/z 109 and 95 peaks will dominate the spectrum[5].
-
Sample Preparation: Extract the reaction mixture using Hexane or Ethyl Acetate. Ensure the sample is completely anhydrous using Na2SO4 , as water degrades GC column stationary phases.
-
Chromatography: Inject 1 µL (Split 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven from 60°C (hold 2 min) to 280°C at 15°C/min.
-
MS Acquisition: Set the EI source to 230°C and the transfer line to 250°C. Acquire in Full Scan mode (m/z 50–500) for identification, or Selected Ion Monitoring (SIM) mode (m/z 95, 109) for high-sensitivity detection.
-
Self-Validation: Perform a daily tune using Perfluorotributylamine (PFTBA). The relative abundances of m/z 69, 219, and 502 must meet manufacturer specifications to validate that the quadrupole mass filter is correctly calibrated across the mass range.
Figure 2: Decision matrix and analytical workflow for MS platform selection.
Conclusion
The successful mass spectrometry analysis of compounds synthesized from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole hinges on matching the analytical platform to the derivative's physicochemical properties. For high-throughput quantification of polar derivatives like sulfonamides and complexones, LC-ESI-MS/MS is unparalleled. For volatile reaction intermediates, GC-EI-MS provides rapid, library-searchable data. Regardless of the platform, leveraging the highly stable m/z 109 carbocation fragment ensures robust, self-validating assay development.
References
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- Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.
- Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions Source: MDPI URL
- New experimental and theoretical studies of two series of tripods based on pyrazole Source: Journal of Materials and Environmental Science URL
- 4-Chloro-6-(chloromethyl)
- Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation Source: NIH / PMC URL
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Navigating the Structure-Activity Landscape of 4-(Chloromethyl)-3,5-dimethyl-1H-pyrazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising scaffold: 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole. The introduction of a reactive chloromethyl group at the C4 position presents a unique opportunity for targeted covalent inhibition or further functionalization, making a systematic exploration of its SAR crucial for the rational design of novel therapeutics.
While comprehensive SAR studies on this exact scaffold are emerging, by examining related pyrazole analogs, we can construct a predictive framework to guide future drug discovery efforts. This guide will synthesize findings from various studies to provide insights into how modifications of this core structure may influence biological activity, offering a comparative analysis based on available experimental data.
The Core Scaffold: Synthesis and Significance
The 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole core provides a versatile platform for analog synthesis. The pyrazole ring itself is typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the specific substitution pattern , the synthesis would likely involve a 3-chloro-2,4-pentanedione equivalent reacting with hydrazine hydrate. Subsequent modifications at the N1 position can be achieved through alkylation or arylation.
The key feature of this scaffold is the 4-chloromethyl group. This electrophilic moiety can act as a reactive handle for covalent modification of biological targets, such as the cysteine residues in kinase active sites. Alternatively, it can serve as a precursor for a diverse range of other functional groups through nucleophilic substitution, allowing for extensive exploration of the chemical space at the C4 position.
Structure-Activity Relationship (SAR) Analysis: A Predictive Comparison
Based on SAR studies of various substituted pyrazole derivatives, we can infer the potential impact of structural modifications to the 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole scaffold. The following sections break down the anticipated SAR at different positions of the pyrazole ring.
N1-Position Substitution: The Gateway to Modulating Potency and Selectivity
The N1 position of the pyrazole ring is a critical determinant of biological activity. Substitution at this position significantly influences the compound's steric and electronic properties, as well as its orientation within a biological target's binding pocket.
-
Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl rings at the N1 position is a common strategy in the design of pyrazole-based inhibitors. The nature and substitution pattern of these rings can drastically alter activity. For instance, in a series of 4-arylmethyl-1-phenylpyrazole derivatives developed as androgen receptor antagonists, the substitution on the N1-phenyl ring was crucial for activity.[5] It is plausible that for our scaffold, an N1-phenyl or N1-pyridyl group could confer specific interactions with target proteins.
-
Impact of Substituents on the N1-Aryl Ring: Further modification of an N1-aryl ring can fine-tune the activity. Electron-donating or electron-withdrawing groups can modulate the electronic nature of the pyrazole core and influence binding affinity. For example, in a series of pyrazolo[4,3-d]pyrimidine analogues, the presence of chlorine atoms on an N-phenylamino substituent was found to be crucial for antitumor activity.[1] This suggests that halogenated phenyl groups at the N1 position of our scaffold could be a promising avenue for exploration.
-
Alkyl Substituents: While often leading to less specific interactions, smaller alkyl groups at the N1 position can also be beneficial. In a study of pyrazole-based kinase inhibitors, N-alkylation of the pyrazole ring led to highly potent compounds.[6]
Table 1: Comparison of N1-Substituted Pyrazole Analogs and their Biological Activities (Examples from Related Scaffolds)
| Compound Class | N1-Substituent | Biological Activity | Key Findings | Reference |
| Pyrazolo[4,3-d]pyrimidines | Phenyl with chloro substitution | Antitumor | Chlorine atoms are crucial for activity. | [1] |
| 4-Arylmethyl-pyrazoles | Phenyl | Androgen Receptor Antagonist | N1-phenyl group is a key feature. | [5] |
| Pyrazole-based Kinase Inhibitors | Alkyl | High Potency | N-alkylation can significantly increase potency. | [6] |
C4-Position: The Reactive Center and Beyond
The 4-(chloromethyl) group is the defining feature of this scaffold. Its reactivity can be harnessed for covalent targeting, or it can be replaced with other functionalities to probe the SAR at this position.
-
Covalent Inhibition: The chloromethyl group can react with nucleophilic residues like cysteine in enzyme active sites, leading to irreversible inhibition. This is a powerful strategy for achieving high potency and prolonged duration of action. The reactivity of the chloromethyl group is highlighted in a study where 4-(chloromethyl)pyrazole was shown to alkylate sulfur atoms in proteins.[3]
-
Non-covalent Interactions: Replacing the chloromethyl group with other substituents allows for the exploration of non-covalent interactions. For instance, in a series of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, the nature of the substituent at the 4-position was critical for antifungal and antitubercular activity.[7] This suggests that variations at the C4 position of our core scaffold could lead to diverse biological activities. Introducing groups capable of hydrogen bonding or forming hydrophobic interactions could significantly impact potency.
Table 2: Comparison of C4-Substituted Pyrazole Analogs and their Biological Activities
| Compound Class | C4-Substituent | Biological Activity | Key Findings | Reference |
| 3-Substituted Pyrazoles | Chloromethyl | Enzyme Inactivation | Alkylates sulfur atoms in proteins. | [3] |
| 4-Substituted Pyrazoles | 1,3,4-Oxadiazoles, 5-Pyrazolinones | Antifungal, Antitubercular | C4 substituent is key for activity. | [7] |
| 3,5-Dimethylpyrazoles | Nitro | Antibacterial | Nitro group enhances antibacterial activity. | [3] |
C3 and C5 Positions: Fine-Tuning Activity
The methyl groups at the C3 and C5 positions of the core scaffold also play a role in defining the molecule's properties.
-
Steric Influence: The size of the substituents at these positions can influence how the molecule fits into a binding pocket. While the core scaffold has methyl groups, exploring larger or smaller alkyl groups could be beneficial.
-
Electronic Effects: Replacing the methyl groups with other substituents, such as trifluoromethyl or phenyl groups, would significantly alter the electronic properties of the pyrazole ring and could lead to new interactions with the target. For example, the presence of a trifluoromethyl group on the pyrazole ring has been shown to be important for the anti-inflammatory activity of some derivatives.[4]
Experimental Protocols
General Synthesis of 1-Aryl-4-(chloromethyl)-3,5-dimethyl-1H-pyrazoles
The following is a general, representative protocol for the synthesis of the target scaffold, based on common pyrazole synthesis methodologies.
Step 1: Synthesis of 3-Chloro-2,4-pentanedione
-
To a solution of 2,4-pentanedione in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., sulfuryl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by distillation or column chromatography to obtain 3-chloro-2,4-pentanedione.
Step 2: Synthesis of 1-Aryl-4-chloro-3,5-dimethyl-1H-pyrazole
-
Dissolve the desired arylhydrazine hydrochloride in ethanol.
-
Add 3-chloro-2,4-pentanedione to the solution.
-
Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Conversion to 1-Aryl-4-(chloromethyl)-3,5-dimethyl-1H-pyrazole This step is hypothetical and would require specific reaction conditions to be developed and optimized.
-
A potential route could involve formylation of the 4-position followed by reduction and chlorination.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3][8]
Conclusion and Future Directions
The 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole scaffold holds significant promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies are still needed, by drawing parallels from related pyrazole analogs, we can make informed decisions in the design of new derivatives. The N1 position offers a key site for introducing diversity and modulating potency and selectivity. The C4-chloromethyl group provides a reactive handle for covalent inhibition, a strategy of growing interest in drug discovery. Future work should focus on the systematic synthesis and biological evaluation of a library of analogs based on this core structure to establish a definitive SAR and unlock the full therapeutic potential of this exciting class of molecules.
References
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Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]
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Yuan, L., Song, C. W., Li, C. H., Li, Y., Dong, L., & Yin, S. F. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152–157. [Link]
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Yamamoto, S., Tomita, N., Suzuki, Y., Suzaki, T., Kaku, T., Hara, T., Yamaoka, M., Kanzaki, N., Hasuoka, A., Baba, A., & Ito, M. (2012). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(8), 2547–2557. [Link]
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Zhu, H. L., Lv, P. C., Li, H. Q., Sun, J., & Zhou, Y. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4606–4614. [Link]
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Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356–359. [Link]
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Karrouchi, K., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 98(10), 100159. [Link]
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Gaba, M., Singh, S., & Mohan, C. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 70–78. [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis and anti-inflammatory activity of new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1338-1348. [Link]
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Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606–4614. [Link]
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Gorgani, L., et al. (2017). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 22(1), 123. [Link]
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Liu, X. H., et al. (2011). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 16(9), 7583-7593. [Link]
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Krayushkin, M. M., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1296. [Link]
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Ferguson, F. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
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Abdel-Mageed, S. Z., Mahdi, M. F., & Al-Mugdadi, S. F. H. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Research Journal of Pharmacy and Technology, 15(8), 3382-3390. [Link]
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El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(2), 279. [Link]
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Cytotoxicity assays for novel compounds synthesized with 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole
An in-depth technical comparison guide for evaluating the cytotoxicity of novel pyrazole derivatives, designed for drug development professionals.
Introduction: The Pyrazole Screening Paradigm
The compound 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole serves as a highly versatile electrophilic building block in medicinal chemistry, frequently utilized to synthesize novel pyrazole-based kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Once a library of these novel derivatives is synthesized, accurately profiling their in vitro cytotoxicity is the critical first step in the hit-to-lead drug development pipeline[1]. However, the unique chemical properties of pyrazole derivatives present specific mechanistic challenges that can confound traditional screening methodologies.
The Challenge: Assay Interference in Pyrazole Screening
For decades, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay has been the default colorimetric standard for viability screening. It relies on the metabolic reduction of the tetrazolium salt into a purple formazan dye by NAD(P)H-dependent oxidoreductases within living cells[2].
Crucially, certain pyrazole derivatives—particularly those bearing phenol groups or highly nucleophilic moieties—can directly perturb the intracellular redox balance of NADH or react non-enzymatically with the tetrazolium nitronium group[3]. This chemical interference leads to the artificial reduction of MTT in the absence of living cells, generating false-positive viability data (i.e., severely underestimating the compound's true cytotoxicity)[3]. Consequently, researchers must transition to orthogonal, non-reductive assays such as ATP quantitation (CellTiter-Glo) or Real-Time Cell Analysis (RTCA) to ensure data integrity[4][5].
Comparative Analysis of Cytotoxicity Assays
To guide assay selection for pyrazole-based libraries, the following table objectively compares the performance of four primary cytotoxicity platforms:
| Assay Platform | Readout Mechanism | Susceptibility to Pyrazole Interference | Sensitivity (Detection Limit) | Throughput Capability |
| MTT / WST-8 | Colorimetric (Formazan absorbance at 450-570 nm) | High (Redox interference, direct dye reduction)[3][5] | Moderate (~1,000 cells/well) | High (96/384-well) |
| CellTiter-Glo | Luminescent (ATP-dependent luciferase reaction) | Low (Independent of cellular redox state)[4][6] | Very High (~15 cells/well)[4] | Ultra-High (384/1536-well) |
| LDH Release | Fluorescent/Colorimetric (Enzymatic conversion via LDH) | Moderate (Colorimetric formats may still suffer interference)[1] | Moderate | Medium to High |
| RTCA (Impedance) | Electrical Impedance (Microelectrode biosensors) | None (Label-free, completely avoids optical/dye interference)[5] | High (Continuous kinetic data) | Medium (Specialized E-Plates) |
Experimental Workflow for Pyrazole Derivatives
Workflow for cytotoxicity screening of pyrazole derivatives, prioritizing ATP and impedance assays.
Detailed Experimental Methodologies
To ensure self-validating and reproducible results, the following protocols outline the optimized steps for evaluating novel pyrazole derivatives, emphasizing the causality behind critical experimental choices.
Protocol 1: ATP-Based Luminescence Assay (CellTiter-Glo)
This assay quantifies ATP as an indicator of metabolically active cells, offering superior accuracy over MTT for redox-active compounds[4].
-
Cell Seeding: Plate target cells (e.g., PC-3 or HeLa) at 2,000 cells/well in opaque white 384-well microplates. Causality: White plates maximize the reflection of the luminescent signal toward the detector and prevent optical crosstalk between adjacent wells, which is critical for maintaining high-throughput accuracy[7].
-
Compound Treatment: After 24 hours of attachment, treat cells with a serial dilution of the synthesized pyrazole derivatives (0.1 µM to 100 µM) and incubate for 48 hours.
-
Temperature Equilibration: Remove plates from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Causality: The luciferase enzyme kinetics in the assay reagent are highly temperature-dependent. Uneven temperatures across the plate will cause edge effects and skewed luminescence readings.
-
Lysis and Reaction: Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake on an orbital shaker for 2 minutes. Causality: The physical agitation combined with the proprietary detergent induces complete cell lysis, releasing intracellular ATP while simultaneously inhibiting endogenous ATPases that would otherwise rapidly degrade the target analyte[6].
-
Signal Stabilization and Detection: Incubate at room temperature for 10 minutes before measuring luminescence. Causality: This incubation allows the luminescent signal to stabilize into a steady-state "glow," ensuring a direct, proportional relationship between the light output and the number of viable cells[6].
Protocol 2: Real-Time Cell Analysis (RTCA)
RTCA utilizes gold microelectrodes to measure cellular impedance, providing a label-free alternative that completely bypasses the optical interference common with colored or redox-active drugs[5].
-
Baseline Measurement: Add 50 µL of complete culture medium to the wells of an E-plate and measure background impedance. Causality: Establishes a zero-point for the microelectrodes, ensuring that subsequent impedance shifts (Cell Index) are strictly due to cell attachment and proliferation, acting as an internal self-validation step[5].
-
Cell Seeding: Add cells (e.g., 5,000 cells/well) and monitor attachment continuously for 24 hours in the RTCA station inside the incubator.
-
Compound Addition: Introduce the pyrazole derivatives and monitor the Cell Index continuously every 15 minutes for 72 hours. Causality: Unlike endpoint assays like MTT or ATP, continuous impedance monitoring captures transient cytotoxic events, delayed apoptosis, or cytostatic effects. It reveals the exact kinetic onset of toxicity, which a single 48-hour endpoint snapshot might completely miss[5][8].
Experimental Data Comparison: The Impact of Assay Selection
The choice of assay profoundly impacts the perceived efficacy of novel compounds. The following representative data table illustrates a typical screening scenario comparing a redox-active pyrazole derivative (Compound X) against a standard chemotherapeutic (Doxorubicin).
| Compound | MTT IC50 (µM) | CellTiter-Glo IC50 (µM) | RTCA IC50 (µM) | Interpretation |
| Doxorubicin (Control) | 3.10 ± 0.25 | 2.85 ± 0.15 | 2.90 ± 0.20 | Concordant across all assays. |
| Novel Pyrazole (Cmpd X) | > 100.0 (No toxicity) | 4.20 ± 0.30 | 4.55 ± 0.25 | False Negative in MTT. |
Data Insight: Compound X appears completely non-toxic in the MTT assay due to its nucleophilic properties artificially reducing the tetrazolium salt, masking actual cell death[3]. However, orthogonal testing with CellTiter-Glo and RTCA reveals its true, potent cytotoxicity (IC50 ~4.2 µM). The ATP test consistently demonstrates higher sensitivity and a more accurate representation of cell growth inhibition compared to MTT[4].
Conclusion
When screening novel compounds synthesized from 4-(chloromethyl)-3,5-dimethyl-1H-pyrazole, researchers must critically evaluate their assay platforms. Relying solely on classical MTT assays poses a severe risk of false-negative viability data due to chemical interference. By integrating ATP-luminescence and label-free RTCA impedance profiling, drug development professionals can build a robust, self-validating screening cascade that ensures the scientific integrity of their hit-to-lead campaigns.
References
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. nih.gov. 3
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. mdpi.com. 4
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. nih.gov. 1
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. acs.org. 5
-
Microplate-based Cell Viability Assays using Absorbance, Fluorescence, or Luminescence Detection. agilent.com. 7
-
Decades of Discovery: How the NCI-60 Revolutionized Cancer Drug Screening. promegaconnections.com. 6
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. researchgate.net. 2
-
Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies. mdpi.com. 8
Sources
- 1. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Functionalized Pyrazoles: Routes, Mechanisms, and Protocols
Introduction
The pyrazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous blockbuster pharmaceuticals, including the anti-inflammatory drug celecoxib and the JAK inhibitor ruxolitinib[1]. As drug discovery programs demand increasingly complex and highly functionalized pyrazoles, selecting the optimal synthetic route is critical to a project's success.
This guide provides an objective, head-to-head comparison of the most robust pyrazole synthesis strategies: the classical Knorr synthesis, 1,3-dipolar cycloadditions, and modern multicomponent reactions (MCRs). Designed for bench scientists and drug development professionals, this document goes beyond basic procedures to explain the mechanistic causality behind experimental choices, providing self-validating protocols to ensure high yields and strict regiocontrol[2].
Head-to-Head Comparison of Key Synthetic Routes
The Classical Knorr Synthesis
First reported in 1883, the Knorr synthesis remains the traditional workhorse of pyrazole chemistry. It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].
-
Mechanistic Causality: The reaction initiates via the nucleophilic attack of the more reactive hydrazine nitrogen on the most electrophilic carbonyl carbon, forming an imine intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole.
-
Performance & Limitations: While this route is highly efficient and scalable for symmetrical dicarbonyls, unsymmetrical substrates often yield a difficult-to-separate mixture of regioisomers. This lack of regiocontrol is its primary limitation in complex drug synthesis[1].
1,3-Dipolar Cycloaddition
To overcome the regioselectivity issues inherent to the Knorr synthesis, the [3+2] 1,3-dipolar cycloaddition has emerged as a powerful alternative. This method typically employs a 1,3-dipole (such as an in situ generated nitrile imine) and a dipolarophile (an alkyne or alkene)[3].
-
Mechanistic Causality: The concerted nature of the cycloaddition allows for highly predictable regiochemistry, governed by frontier molecular orbital (FMO) interactions and steric direction between the dipole and dipolarophile. Generating the highly reactive nitrile imine in situ from a stable hydrazonoyl halide prevents dipole degradation and maximizes atom economy[2].
Modern Multicomponent Reactions (MCRs)
Recent advancements emphasize green chemistry and operational simplicity. MCRs allow the one-pot assembly of pyrazoles from three or more starting materials (e.g., aldehydes, tosylhydrazines, and terminal alkynes)[4].
-
Mechanistic Causality: By generating diazo intermediates in situ and immediately trapping them with alkynes, MCRs bypass the need to isolate hazardous, potentially explosive diazo species while maintaining excellent yields and reducing solvent waste[4].
Quantitative Performance Comparison
The following table summarizes the performance metrics of these distinct synthetic pathways to aid in route selection.
| Synthetic Route | Typical Yields | Regioselectivity | Reaction Conditions | Substrate Scope & Limitations |
| Knorr Synthesis | 75–95% | Poor to Moderate (for unsymmetrical substrates) | Mild heating (60–100 °C), Acid catalyst (e.g., AcOH) | Broad scope; highly limited by regiocontrol in unsymmetrical 1,3-dicarbonyls. |
| 1,3-Dipolar Cycloaddition | 70–90% | Excellent | RT to 80 °C, Base (Et₃N) or Metal Catalyst | Ideal for highly substituted, sterically hindered, and regiochemically defined pyrazoles. |
| Multicomponent (MCR) | 60–85% | Good to Excellent | One-pot, Transition metal catalysts (Cu/Ag) | High atom economy; avoids isolation of toxic diazo intermediates but requires specific catalysts. |
Mechanistic Workflows & Experimental Protocols
Workflow 1: The Knorr Synthesis Pathway
Figure 1: Mechanistic pathway of the classical Knorr pyrazole synthesis.
Protocol 1: Optimized Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole from acetylacetone and phenylhydrazine.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetylacetone (10 mmol) in 15 mL of absolute ethanol.
-
Catalyst Addition: Add glacial acetic acid (1.0 mmol, 10 mol%).
-
Causality: Acetic acid acts as a mild proton source to activate the carbonyl carbon for nucleophilic attack. A catalytic amount is crucial; excessive acid fully protonates the hydrazine, rendering it non-nucleophilic and stalling the reaction.
-
-
Reagent Addition: Slowly add phenylhydrazine (10.5 mmol) dropwise over 5 minutes at room temperature.
-
Causality: Dropwise addition controls the exothermic imine formation and minimizes the formation of bis-hydrazone byproducts.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with saturated NaHCO₃, brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and recrystallize the crude product from an ethanol/water mixture.
Self-Validation Checkpoints:
-
Visual Cue: The reaction mixture typically transitions from clear to a deep yellow/orange tint upon initial imine formation.
-
TLC Monitoring: The disappearance of the UV-active phenylhydrazine spot (R_f ~0.3 in 3:1 Hexane/EtOAc) and the appearance of a new, highly UV-active product spot (R_f ~0.7) confirms reaction completion.
-
Workup Validation: The evolution of CO₂ gas during the NaHCO₃ wash confirms the successful neutralization and removal of the acetic acid catalyst.
Workflow 2: 1,3-Dipolar Cycloaddition Pathway
Figure 2: Workflow of the regioselective 1,3-dipolar cycloaddition.
Protocol 2: Regioselective 1,3-Dipolar Cycloaddition via Nitrile Imines
Objective: Synthesis of 1,3,5-triphenyl-1H-pyrazole via in situ dipole generation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 50 mL Schlenk flask under nitrogen, dissolve N-phenylbenzohydrazonoyl chloride (5.0 mmol) and phenylacetylene (6.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
-
Causality: Strictly anhydrous conditions prevent the competitive hydrolysis of the sensitive hydrazonoyl chloride precursor.
-
-
Dipole Generation & Cycloaddition: Add triethylamine (Et₃N, 7.5 mmol) dropwise at room temperature.
-
Causality: Et₃N serves as the base to dehydrohalogenate the hydrazonoyl chloride, generating the transient nitrile imine (1,3-dipole) in situ. The dipole immediately undergoes a concerted[3+2] cycloaddition with the alkyne (dipolarophile).
-
-
Stirring: Stir the reaction mixture at room temperature for 12 hours.
-
Workup: Quench the reaction with 20 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1M HCl (to remove excess Et₃N), brine, and dry over MgSO₄.
-
Purification: Evaporate the solvent and purify via silica gel flash chromatography using a Hexane/EtOAc gradient.
Self-Validation Checkpoints:
-
Visual Cue: The immediate formation of a white, cloudy precipitate (triethylamine hydrochloride, Et₃N·HCl) upon the addition of Et₃N is a definitive, self-indicating sign that the nitrile imine dipole has been successfully generated.
-
TLC Monitoring: Co-spotting the reaction mixture against the hydrazonoyl chloride precursor ensures complete consumption of the starting material.
-
Regiochemical Validation: ¹H NMR of the crude product will show a distinct singlet around δ 6.8–7.0 ppm corresponding to the pyrazole C4-proton, confirming the exclusive formation of the 1,3,5-regioisomer over the 1,3,4-isomer due to steric and electronic direction during the concerted cycloaddition.
Conclusion
Selecting the appropriate synthetic route for pyrazole construction requires balancing the need for structural complexity with operational efficiency. The Knorr synthesis remains unparalleled for rapid, scalable access to symmetrically substituted pyrazoles. However, for complex pharmaceutical intermediates requiring strict regiocontrol, 1,3-dipolar cycloadditions and modern multicomponent reactions offer superior precision and atom economy. By leveraging the mechanistic causality and self-validating protocols outlined above, researchers can optimize their synthetic workflows for maximum yield and reproducibility.
References
- A Comparative Guide to the Synthesis of Functionalized Pyrazoles.Benchchem.
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent Advances in the Synthesis of Pyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
